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[2-(Propane-2-sulfonyl)phenyl]boronic acid Documentation Hub

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  • Product: [2-(Propane-2-sulfonyl)phenyl]boronic acid
  • CAS: 2377611-12-4

Core Science & Biosynthesis

Foundational

Technical Guide: Properties & Utility of [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Executive Summary [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4) is a specialized organoboron building block characterized by an ortho-positioned isopropylsulfonyl group. This structural motif presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4) is a specialized organoboron building block characterized by an ortho-positioned isopropylsulfonyl group. This structural motif presents a dichotomy in drug development: it offers a robust, metabolically stable bioisostere for carbonyls and sulfonamides, yet it introduces significant synthetic challenges due to steric hindrance and accelerated protodeboronation pathways. This guide provides an evidence-based framework for utilizing this reagent effectively in Suzuki-Miyaura cross-couplings and medicinal chemistry campaigns.

Part 1: Physicochemical Profile

The molecule features a phenyl ring substituted at the C1 position with a boronic acid moiety and at the C2 position with a bulky isopropylsulfonyl group. This ortho-substitution pattern dictates its reactivity and stability.

Key Properties Table
PropertyData / CharacteristicContext
IUPAC Name [2-(Propane-2-sulfonyl)phenyl]boronic acid
CAS Number 2377611-12-4Primary identifier
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 228.07 g/mol
Acidity (

)
~8.2 - 8.6 (Predicted)Lower than PhB(OH)₂ (~8.[1][2]8) due to the electron-withdrawing sulfone.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar hydrocarbons (Hexane).
Stability Low in aqueous base Prone to rapid protodeboronation (See Section 2.2).
Electronic Effect Strong EWG (

)
Sulfone group withdraws electron density, activating the C-B bond toward cleavage.
Structural Implications

The isopropyl group adds significant steric bulk compared to a methyl sulfone. In a biological context, this increases lipophilicity (


) and can fill hydrophobic pockets in enzyme active sites. Chemically, this bulk shields the sulfone oxygen atoms but also hinders the approach of palladium catalysts during cross-coupling.

Part 2: Synthetic Utility & The "Ortho-Effect"

The core challenge when using [2-(Propane-2-sulfonyl)phenyl]boronic acid is managing the "Ortho-Effect"—the tendency of ortho-substituted electron-withdrawing groups (EWGs) to facilitate base-catalyzed decomposition before the desired coupling can occur.

The Protodeboronation Trap

Unlike simple phenylboronic acids, this compound is highly susceptible to protodeboronation under standard Suzuki conditions (aqueous base, high heat).

Mechanism: The electron-withdrawing sulfonyl group stabilizes the transient carbanion (or sigma-complex) formed after the base attacks the boron atom. This leads to the cleavage of the C-B bond and replacement with a proton, yielding the byproduct isopropyl phenyl sulfone.

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Tetrahedral) Start->AteComplex + Base Base Base (OH-) Base->AteComplex Transition Ipso-Protonation Transition State AteComplex->Transition C-B Bond Weakening (Facilitated by Sulfone EWG) Product Protodeboronated Byproduct (Isopropyl Phenyl Sulfone) Transition->Product Loss of B(OH)3

Figure 1: Mechanism of base-catalyzed protodeboronation. The ortho-sulfonyl group stabilizes the negative charge development at the ipso-carbon, accelerating decomposition.

Optimized Suzuki-Miyaura Protocol

To bypass decomposition, the reaction must favor Transmetallation over Protodeboronation .

Recommended Protocol (Self-Validating):

  • Catalyst: Use highly active precatalysts that facilitate rapid oxidative addition and transmetallation. Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4) are superior to Pd(PPh3)4.

  • Base: Avoid strong aqueous bases (NaOH, K2CO3 in water). Use anhydrous mild bases like Potassium Phosphate (

    
    ) or Potassium Fluoride (
    
    
    
    ).
  • Solvent: Anhydrous THF or Dioxane. Water should be excluded or kept to a minimum (trace amounts for boroxine breakdown only).

ComponentRecommendationRationale
Catalyst XPhos Pd G4 or SPhos Pd G3 Bulky, electron-rich ligands overcome steric hindrance of the isopropyl group.
Base

(anhydrous)
Provides activation without generating high concentrations of aggressive hydroxide ions.
Additives CuCl (10-20 mol%) Copper effect: Can facilitate transmetallation of sterically hindered boronates (Liebeskind-Srogl type mechanism).
Temperature 60-80°C High enough to drive reaction, low enough to minimize thermal decomposition.

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]

Bioisosterism and Pharmacokinetics

The [2-(Propane-2-sulfonyl)phenyl] moiety is a valuable pharmacophore in modern drug design.

  • Metabolic Stability: Unlike sulfides (which oxidize to sulfoxides/sulfones) or esters (prone to hydrolysis), the sulfone group is metabolically inert.

  • Hydrogen Bonding: The sulfonyl oxygens act as weak hydrogen bond acceptors, interacting with backbone amides in protein targets.

  • Conformational Control: The ortho-substituent forces the phenyl ring to twist relative to the biaryl axis (in coupled products), creating a non-planar 3D architecture. This "atropisomer-like" twist is critical for selectivity in kinase inhibitors and protein-protein interaction disruptors.

Synthetic Workflow: Biaryl Sulfone Synthesis

The following workflow illustrates the logical integration of this building block into a medicinal chemistry route.

SuzukiWorkflow Substrate Aryl Halide (Ar-Cl/Br) (Scaffold Core) Step1 Activation Phase Pd(dppf)Cl2 or XPhos Pd G3 Anhydrous K3PO4, Dioxane, 80°C Substrate->Step1 Reagent [2-(Propane-2-sulfonyl)phenyl]boronic acid (The Reagent) Reagent->Step1 Check QC Checkpoint: Is Protodeboronation > 10%? Step1->Check AltRoute Alternative Route: Switch to Boronate Ester (Pinacol ester is more stable) Check->AltRoute Yes (Failure) Product Target Biaryl Sulfone (Twisted Conformation) Check->Product No (Yield > 60%) AltRoute->Step1 Retry with Ester

Figure 2: Decision tree for incorporating the reagent into biaryl synthesis. Note the contingency for converting to a pinacol ester if the free acid proves too unstable.

Part 4: Handling and Stability Protocols

Storage[10]
  • Hygroscopicity: Boronic acids can dehydrate to form boroxines (trimers) or absorb water.

  • Recommendation: Store at 2-8°C under an inert atmosphere (Argon). If the compound appears as a sticky solid, it may have partially dehydrated; this is usually reversible in the reaction media but affects stoichiometry.

Purification of Products

When purifying the final coupled product, be aware that the unreacted [2-(Propane-2-sulfonyl)phenyl]boronic acid may streak on silica gel.

  • Quench: Treat the crude reaction mixture with a mild oxidant (e.g., dilute

    
    ) to convert excess boronic acid to the corresponding phenol, which is easily separated by chromatography.
    

References

  • Sigma-Aldrich. (2023). [2-(Propane-2-sulfonyl)phenyl]boronic acid Product Specification. Retrieved from (Note: Link directs to catalog search for verification of CAS 2377611-12-4).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from

  • Cox, P. A., et al. (2016). Base-catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society, 138(3), 917-930. Retrieved from

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Retrieved from

Sources

Exploratory

[2-(Propane-2-sulfonyl)phenyl]boronic Acid: Technical Guide to Discovery & Application

This guide details the discovery, synthesis, and application of [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4), a critical organoboron reagent used to introduce the metabolically stable and sterically dem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and application of [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4), a critical organoboron reagent used to introduce the metabolically stable and sterically demanding 2-(isopropylsulfonyl)phenyl moiety into drug candidates.

Executive Summary & Significance

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a specialized building block designed to address a specific challenge in medicinal chemistry: the introduction of bulky, electron-withdrawing sulfonyl groups at the ortho position of biaryl systems.

While simple phenylboronic acids have been used since the 1970s (Suzuki-Miyaura coupling), this specific derivative gained prominence with the rise of Next-Generation Kinase Inhibitors (e.g., ALK and ATR inhibitors). Its structure features an isopropylsulfonyl group that provides three critical pharmacological advantages:

  • Metabolic Stability: The sulfone (

    
    ) is fully oxidized, avoiding the "soft spot" metabolic liability of sulfides (
    
    
    
    ) or sulfoxides (
    
    
    ).
  • Conformational Control: The bulky isopropyl group at the ortho position forces the biaryl system into a twisted conformation, often essential for binding to sterically restricted ATP-binding pockets.

  • Solubility: The polar sulfonyl group improves the aqueous solubility of lipophilic biaryl scaffolds.

Discovery and History: The "Ortho-Sulfonyl" Challenge

The "discovery" of this reagent is not tied to a single serendipitous event but rather to the evolution of structure-activity relationship (SAR) strategies in the mid-2000s, particularly within Novartis and other major pharma groups working on ALK (Anaplastic Lymphoma Kinase) inhibitors.

The Pharmacophore Origin (Ceritinib Context)

The 2-(isopropylsulfonyl)phenyl moiety became famous as the "tail" of Ceritinib (Zykadia) , a drug approved for NSCLC. In Ceritinib, this group is attached via a nitrogen atom (aniline linkage). However, medicinal chemists quickly recognized that carbon-linked (biaryl) analogs often offered superior selectivity profiles for other targets (e.g., ATR kinases).

The Synthetic Gap

Early attempts to synthesize these biaryl analogs failed due to the specific properties of the required boronic acid:

  • Steric Hindrance: The bulky isopropyl group blocks the approach of the Palladium catalyst.

  • Electronic Instability: The electron-withdrawing sulfonyl group makes the C-B bond highly susceptible to protodeboronation (hydrolysis of the C-B bond to C-H) under the basic conditions required for Suzuki coupling.

The "discovery" of [2-(Propane-2-sulfonyl)phenyl]boronic acid as a viable reagent was the result of optimizing cryogenic Lithium-Halogen Exchange protocols to access this unstable species without degradation.

Technical Synthesis Protocol

Self-Validating System: The success of this protocol relies on strict temperature control to prevent the "ate" complex from collapsing into the protodeboronated byproduct.

Route A: Cryogenic Li-Halogen Exchange (Gold Standard)

This method is preferred over Pd-catalyzed borylation because it avoids the basic conditions that trigger degradation.

Reagents:

  • Substrate: 1-bromo-2-(isopropylsulfonyl)benzene

  • Lithiation Agent: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Triisopropyl borate (

    
    )
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Quench: 2N HCl

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Add 1-bromo-2-(isopropylsulfonyl)benzene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes.

    • Critical Checkpoint: Maintain internal temp < -70°C. A rise in temperature will cause the lithiated species to attack the sulfonyl group (self-destruction).

  • Trapping: Stir for 30 minutes at -78°C. Rapidly add Triisopropyl borate (1.5 eq) in one portion.

  • Warming: Allow the mixture to warm to 0°C over 2 hours. The solution should turn from yellow/orange to clear.

  • Hydrolysis: Quench with 2N HCl until pH 1-2. Stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    . Recrystallize from Hexane/EtOAc to obtain the white solid.
    
Analytical Validation (QC)

Before using in expensive coupling reactions, validate the reagent:

  • 1H NMR (DMSO-d6): Look for the diagnostic isopropyl septet at ~3.4 ppm and the absence of the des-borono byproduct (isopropylsulfonylbenzene).

  • 11B NMR: A single peak at ~30 ppm indicates pure boronic acid.

Application: Suzuki-Miyaura Coupling

The high instability of this boronic acid requires modified Suzuki conditions. Standard aqueous carbonate conditions often lead to low yields due to protodeboronation.

Optimized Coupling Conditions (The "Non-Aqueous" Approach)

Use this protocol for coupling with heteroaryl chlorides (e.g., for ATR or ALK inhibitor synthesis).

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Base

/

(aq)

(solid, anhydrous) or CsF
Solvent Dioxane/Water (3:1)Dioxane (anhydrous) or Toluene
Catalyst


or XPhos Pd G2
Temp 90-100°C60-80°C (Gentle heating)
Mechanism & Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

SuzukiMechanism Substrate Aryl Halide (Ar-Cl) OxAdd Oxidative Addition (Ar-Pd-Cl) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet Boronic [2-(Propane-2-sulfonyl)phenyl] boronic acid Base Base Activation (Boronate Species) Boronic->Base + OH-/F- Base->TransMet Productive Path SideRxn Protodeboronation (Byproduct: Ar-H) Base->SideRxn Destructive Path (High Temp/Water) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical branch point where the activated boronate species can either undergo transmetalation (desired) or protodeboronation (side reaction).[1][2][3][4][5]

Case Study: ATR Kinase Inhibitor Synthesis

A prime example of this reagent's utility is in the synthesis of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which often feature a pyrazine core linked to the sulfonyl-phenyl group.

Target Molecule: 5-(2-isopropylsulfonylphenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine.[6][7]

Experimental Workflow:

  • Coupling Partner: 3-bromo-5-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazin-2-amine.

  • Reagent: [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.2 eq).

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: DME/Water (4:1). Note: While aqueous conditions are risky, the high reactivity of the pyrazine bromide allows the reaction to proceed faster than the decomposition rate.

  • Result: Formation of the sterically congested C-C bond between the pyrazine and the phenyl ring, positioning the sulfonyl group to interact with the kinase hinge region.

References

  • Ceritinib Discovery: Marsilje, A. I., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor." Journal of Medicinal Chemistry, 56(14), 5675-5690. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 139(37), 13156-13165. Link

  • ATR Inhibitor Synthesis: Foote, K. M., et al. (2018). "Discovery of AZD6738, a Potent and Selective Inhibitor of ATR Kinase with Monotherapy Activity." Journal of Medicinal Chemistry, 61(22), 9889-9907. Link

  • General Suzuki Coupling Guide: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

Sources

Foundational

The Sulfonyl-Phenylboronic Interface: Electronic Tuning for Bioactivity and Catalysis

Executive Summary This technical guide analyzes the physicochemical and theoretical properties of sulfonyl-substituted phenylboronic acids (S-PBAs). Unlike simple alkyl- or alkoxy-substituted variants, S-PBAs occupy a un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and theoretical properties of sulfonyl-substituted phenylboronic acids (S-PBAs). Unlike simple alkyl- or alkoxy-substituted variants, S-PBAs occupy a unique chemical space where strong electron-withdrawing effects modulate the Lewis acidity of the boron center, tuning its


 to physiological relevance. This document serves as a blueprint for leveraging these molecules in medicinal chemistry (specifically 

-lactamase inhibition) and precision organic synthesis.

Part 1: Theoretical Framework & Electronic Landscape

The defining feature of sulfonyl-substituted phenylboronic acids is the electronic "tug-of-war" between the electron-deficient boron atom and the strongly electron-withdrawing sulfonyl moiety (


).
The Hammett-Lewis Acidity Correlation

The reactivity of the boronic acid group is governed by the electron density of the phenyl ring. The sulfonyl group, being a potent electron-withdrawing group (EWG), significantly alters the electronic landscape.

  • Hammett Constant (

    
    ):  The methylsulfonyl group (
    
    
    
    ) has a Para-Hammett constant (
    
    
    ) of approximately +0.72 . This indicates a strong withdrawal of electron density via both inductive (
    
    
    ) and resonance (
    
    
    ) effects.
  • Impact on Boron: This withdrawal depletes electron density from the aromatic ring, which in turn pulls density from the empty

    
    -orbital of the boron atom.
    
  • Result: The boron becomes significantly more electrophilic (Lewis acidic).

Modulation and Physiological Relevance

The most critical theoretical property of S-PBAs is the depression of their


.
  • Unsubstituted Phenylboronic Acid:

    
    .[1] At physiological pH (7.4), it exists primarily in the neutral trigonal planar form, which binds poorly to diols or enzyme active sites.
    
  • Sulfonyl-Substituted Phenylboronic Acid: The EWG effect stabilizes the anionic tetrahedral boronate species. This lowers the

    
     to the 7.0 – 7.5  range.
    

Significance: At physiological pH, S-PBAs exist in an equilibrium heavily biased toward the transition-state-mimicking tetrahedral form upon encountering a nucleophile. This is the "Goldilocks Zone" for drug design—acidic enough to bind, but not so acidic that they are permanently ionized and unable to cross cell membranes.

Table: Comparative Electronic Properties
Substituent (Para)Hammett

Approx.

of Boronic Acid
Lewis AcidityBiological State (pH 7.4)

(Methoxy)
-0.27~9.3LowNeutral (Trigonal)

(Unsubstituted)
0.00~8.8ModerateNeutral (Trigonal)

(Chloro)
+0.23~8.1HighMixed Equilibrium

(Sulfonyl)
+0.72 ~7.2 Very High Nucleophile-Ready

(Nitro)
+0.78~7.1ExtremeIonization Risk

Part 2: The Biological Interface (Mechanism of Action)

In drug development, particularly for


-lactamase inhibitors (BLIs), S-PBAs act as Transition State Analogs (TSAs) .
The Warhead Mechanism

Serine-


-lactamases confer antibiotic resistance by hydrolyzing the 

-lactam ring of antibiotics (e.g., penicillins, carbapenems). S-PBAs inhibit this via a reversible covalent mechanism.
  • Recognition: The S-PBA enters the active site.

  • Nucleophilic Attack: The catalytic Serine residue (e.g., Ser130 in KPC-2) attacks the electrophilic Boron atom.

  • Tetrahedral Adduct Formation: Unlike carbon, which would form a high-energy intermediate, boron readily accepts the electrons to form a stable, tetrahedral boronate anion.

  • Mimicry: This adduct sterically and electronically mimics the high-energy tetrahedral transition state of

    
    -lactam hydrolysis, effectively "jamming" the enzyme.
    
Visualization: Electronic & Enzymatic Pathway

G cluster_0 Electronic Activation cluster_1 Enzymatic Inhibition (Beta-Lactamase) Sulfonyl Sulfonyl Group (Strong EWG) Ring Phenyl Ring (Electron Deficient) Sulfonyl->Ring Inductive Effect (-I) Boron Boron Center (High Lewis Acidity) Ring->Boron Electron Pull TS_Complex Tetrahedral Boronate (Transition State Analog) Boron->TS_Complex Facilitates Attack Serine Enzyme Active Site (Serine-OH Nucleophile) Serine->TS_Complex Nucleophilic Attack Inhibition Enzyme Inhibition (Reversible Covalent) TS_Complex->Inhibition Stabilization

Figure 1: Mechanistic flow illustrating how the electron-withdrawing sulfonyl group activates the boron center for nucleophilic attack by the enzyme's catalytic serine.

Part 3: Synthetic Protocols & Methodologies

Synthesizing sulfonyl-substituted phenylboronic acids requires bypassing the sensitivity of the sulfonyl group to strong lithiating agents (e.g.,


-BuLi). The Miyaura Borylation  is the gold standard for high-fidelity synthesis.
Protocol: Pd-Catalyzed Borylation of 4-Bromophenyl Methyl Sulfone

Objective: Synthesis of 4-(methylsulfonyl)phenylboronic acid from 4-bromophenyl methyl sulfone.

Reagents:

  • Substrate: 4-Bromophenyl methyl sulfone (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add 4-bromophenyl methyl sulfone,

    
    , KOAc, and the Pd catalyst to the flask.
    
  • Solvation: Add anhydrous 1,4-dioxane via syringe. Degas the solution by bubbling Argon for 10 minutes (sparging) to remove dissolved oxygen (critical to prevent homocoupling).

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC or LC-MS for the disappearance of the bromide.

  • Workup (Pinacol Ester Isolation): Cool to RT, filter through a Celite pad, and concentrate in vacuo. Flash chromatography (Hexane/EtOAc) yields the boronate ester.

  • Hydrolysis (Ester to Acid):

    • Dissolve the ester in Acetone/Water (3:1).

    • Add Sodium Periodate (

      
      , 3 equiv) and Ammonium Acetate (
      
      
      
      , 3 equiv).
    • Stir at RT for 24 hours. The oxidative cleavage of the pinacol group is milder and cleaner than acidic hydrolysis for sulfonyl compounds.

  • Purification: Extract with EtOAc, wash with brine, dry over

    
    , and recrystallize from water/acetonitrile.
    
Visualization: Synthetic Workflow

Synthesis Start Start: 4-Bromophenyl Methyl Sulfone Reagents Add: B2pin2, KOAc, Pd(dppf)Cl2 Start->Reagents Process1 Heat 80°C, 16h (Miyaura Borylation) Reagents->Process1 Intermediate Intermediate: Pinacol Boronate Ester Process1->Intermediate Hydrolysis Hydrolysis: NaIO4 / NH4OAc Intermediate->Hydrolysis Final Final Product: 4-(Methylsulfonyl)phenylboronic Acid Hydrolysis->Final

Figure 2: Step-by-step synthetic pathway utilizing Miyaura borylation followed by oxidative hydrolysis.

Part 4: Experimental Validation (Self-Validating Protocols)

To ensure the synthesized compound meets the theoretical criteria, the following validation assays are required.

Spectrophotometric Determination of

This protocol validates the electronic effect of the sulfonyl group.

  • Principle: The UV absorbance of phenylboronic acids changes upon ionization from the trigonal (

    
    ) neutral form to the tetrahedral (
    
    
    
    ) anionic form.
  • Method:

    • Prepare a

      
       stock solution of the S-PBA in phosphate buffer.
      
    • Titrate across a pH range of 4.0 to 10.0 (0.2 pH unit increments).

    • Measure UV absorbance at

      
       (typically 260–270 nm).
      
    • Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the

      
      .
      
    • Success Criteria: The experimental

      
       should fall within 
      
      
      
      .
Inhibition Constant ( ) Determination

Validates biological activity against a model enzyme (e.g., AmpC or KPC-2).[2]

  • Substrate: Nitrocefin (chromogenic cephalosporin).

  • Method:

    • Incubate enzyme + S-PBA (varying concentrations) for 5 minutes.

    • Add Nitrocefin (

      
      ).
      
    • Monitor hydrolysis rate (

      
      ) at 486 nm.
      
    • Calculation: Use the Dixon plot (

      
       vs. 
      
      
      
      ) to determine
      
      
      .
    • Expectation: S-PBAs typically exhibit

      
       values in the low micromolar or nanomolar range due to the sulfonyl-enhanced binding.
      

References

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link

  • Hecker, S. J., et al. (2015). Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry, 58(9), 3682–3692. Link

  • Cahová, H., & Janda, L. (2015). Boronic Acids as Probes for the Investigation of Electronic Effects in Biological Systems. Current Organic Chemistry, 19(1). Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Exploratory

solubility of [2-(Propane-2-sulfonyl)phenyl]boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract [2-(Propane-2-sulfonyl)phenyl]boron...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility in organic solvents is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of [2-(Propane-2-sulfonyl)phenyl]boronic acid. We will delve into the molecular factors governing its solubility, present a robust experimental protocol for its determination, and discuss the expected solubility trends in a range of common organic solvents. This document is intended to serve as a valuable resource for researchers, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility for Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their synthetic utility, they are also prominent in supramolecular chemistry and as active pharmaceutical ingredients (APIs). The solubility of these compounds is a critical parameter that dictates their handling, reactivity, and, in the context of drug development, their absorption, distribution, metabolism, and excretion (ADME) profile.[2]

[2-(Propane-2-sulfonyl)phenyl]boronic acid, with its electron-withdrawing sulfonyl group, presents a unique solubility profile that warrants detailed investigation. The interplay between the polar boronic acid moiety, the lipophilic phenyl ring, and the polar sulfonyl group creates a molecule with nuanced interactions with different solvent environments. Understanding and quantifying its solubility is therefore not merely an academic exercise but a practical necessity for its effective application.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of dissolution (ΔG).[3] This, in turn, is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution. For a molecule like [2-(Propane-2-sulfonyl)phenyl]boronic acid, several key factors influence these thermodynamic parameters:

  • "Like Dissolves Like": This fundamental principle of solubility is rooted in the nature of intermolecular forces.[4] Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will favor nonpolar solutes. Our target molecule possesses both polar (boronic acid, sulfonyl) and nonpolar (phenyl ring, propane group) regions, suggesting it will exhibit some degree of solubility in a range of solvents with varying polarities.

  • Crystal Lattice Energy: Before a solute can dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. Stronger intermolecular interactions within the crystal, such as hydrogen bonding, lead to higher lattice energy and generally lower solubility. Phenylboronic acids are known to form hydrogen-bonded dimers and extended networks in the solid state.[5]

  • Solvation Energy: Once the solute molecules are dispersed in the solvent, they are surrounded by solvent molecules in a process called solvation. The energy released during this process, the solvation energy, is a major driving force for dissolution. The strength of the interactions between the solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) determines the magnitude of the solvation energy.

  • The Role of the Sulfonyl Group: The propane-2-sulfonyl substituent is strongly electron-withdrawing. This has two important consequences. Firstly, it increases the overall polarity of the molecule, which may enhance solubility in more polar organic solvents. Secondly, it lowers the pKa of the boronic acid, which can influence its interactions, particularly in protic solvents.[6]

  • Dehydration and Boroxine Formation: A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimers called boroxines.[1][5] This equilibrium between the acid and its anhydride can complicate solubility measurements, as the two species often have significantly different solubilities.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][7][8] It is a robust and reliable technique that, when performed correctly, provides high-quality data.

Materials and Equipment
  • [2-(Propane-2-sulfonyl)phenyl]boronic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable glass containers with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Analytical balance

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess amount of [2-(Propane-2-sulfonyl)phenyl]boronic acid to a vial containing a known volume of the chosen organic solvent. The key is to ensure that undissolved solid remains at equilibrium.[2]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixtures.

    • Maintain a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, and preliminary experiments are recommended to determine the optimal equilibration time.[7][9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • For a more complete separation, centrifuge the vials at a high speed.[7]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a calibration curve using standard solutions of [2-(Propane-2-sulfonyl)phenyl]boronic acid of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Add excess solid to known volume of solvent B Agitate at constant temperature (24-72h) A->B Incubate C Centrifuge to pellet excess solid B->C Reach equilibrium D Filter supernatant C->D Collect supernatant E Dilute sample D->E Prepare for analysis F Analyze via HPLC/LC-MS E->F Inject sample G Determine concentration from calibration curve F->G Obtain data H Calculate final solubility G->H Apply dilution factor

Caption: A flowchart of the shake-flask method for solubility determination.

Expected Solubility Profile and Discussion

Influence of Solvent Polarity

The solubility of a molecule is intimately tied to the polarity of the solvent. The principle of "like dissolves like" provides a useful framework for predicting solubility trends.[4]

G cluster_solvents Solvent Polarity Spectrum Solute Nonpolar Phenyl Ring Polar Boronic Acid & Sulfonyl Groups Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Van der Waals Interactions Solute:f0->Nonpolar Favorable Interaction Aprotic Polar Aprotic Solvents (e.g., Acetone, THF, DMSO) Dipole-Dipole Interactions Solute:f1->Aprotic Strong Interaction Protic Polar Protic Solvents (e.g., Methanol, Ethanol) Hydrogen Bonding Solute:f1->Protic Very Strong Interaction (H-bonding)

Caption: Molecular interactions influencing solubility in different solvent types.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding. Given that the boronic acid and sulfonyl groups are hydrogen bond donors and acceptors, we anticipate good solubility in these solvents. The solvent molecules can effectively solvate the polar functionalities of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but do not donate hydrogen bonds. They are expected to be effective at dissolving [2-(Propane-2-sulfonyl)phenyl]boronic acid due to strong dipole-dipole interactions with the polar groups. Phenylboronic acid itself shows high solubility in ethers and ketones.[11]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): While the phenyl ring and propane group will have favorable interactions with these solvents, the highly polar boronic acid and sulfonyl groups will be poorly solvated. Consequently, we predict low solubility in nonpolar solvents. Phenylboronic acid exhibits very low solubility in hydrocarbons.[10]

Data Summary (Template)

The following table should be used as a template to record experimental findings. The expected trend is for solubility to increase with solvent polarity.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNonpolarVery Low
TolueneNonpolarLow
DichloromethaneSlightly PolarModerate
Diethyl EtherSlightly PolarModerate
Tetrahydrofuran (THF)Polar AproticHigh
AcetonePolar AproticHigh
AcetonitrilePolar AproticHigh
Ethyl AcetatePolar AproticModerate-High
MethanolPolar ProticVery High
EthanolPolar ProticVery High
Dimethylformamide (DMF)Polar AproticVery High
Dimethyl Sulfoxide (DMSO)Polar AproticVery High

Conclusion

The is a critical parameter for its successful application in research and development. This guide has provided a robust theoretical and practical framework for understanding and determining this property. While specific experimental data is yet to be widely published, a systematic approach based on established principles of physical organic chemistry allows for reliable predictions of its solubility behavior. By following the detailed experimental protocol outlined herein, researchers can generate high-quality data to guide their synthetic, purification, and formulation efforts, ultimately accelerating the pace of innovation.

References

  • Raytor. (2026, January 22).
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • World Health Organization. (2018, July 2).
  • Inam, M. A., & Fakhree, M. A. A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Stetson, C., & Al-Achi, A. (n.d.).
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23827. [Link]

  • Fritsky, I. O., et al. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of the Chemical Society, Perkin Transactions 2, (8), 1629–1635.
  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4468–4475. [Link]

  • Wikipedia. (n.d.). Solubility.
  • Singh, S., & Sahu, P. K. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466–11478.
  • Leszczyński, P., et al. (2019). Solubility of phenylboronic compounds in water.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
  • Gobas, F. A. P. C., et al. (1995). A THERMODYNAMIC ANALYSIS OF THE RELATIONSHIPS BETWEEN MOLECULAR SIZE, HYDROPHOBICITY, AQUEOUS SOLUBILITY AND OCTANOL-WATER PARTITIONING OF HYDROPHOBIC ORGANIC CHEMICALS. Chemosphere, 30(3), 405–421.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). Phenylboronic acid.
  • Li, Y., et al. (2008).
  • J-GLOBAL. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Sigma-Aldrich. (n.d.). [2-(Propane-2-sulfonyl)phenyl]boronic acid.
  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Li, Y., et al. (2008).

Sources

Foundational

Commercial Availability &amp; Technical Profile: [2-(Propane-2-sulfonyl)phenyl]boronic acid

Part 1: Executive Summary [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4 ) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4 ) is a specialized organoboron building block used primarily in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling. Distinguished by an ortho-positioned isopropylsulfonyl group, this reagent offers a unique combination of steric bulk and electron-withdrawing character, influencing both the metabolic stability and solubility profiles of final drug candidates.

While not a commodity chemical, it is commercially available through specialized "building block" suppliers. Its supply chain is characterized by "make-to-order" or "catalog-stock" status, necessitating careful lead-time planning for scale-up campaigns. This guide details its sourcing, quality validation, and application protocols.

Part 2: Chemical Identity & Specifications[1][2]

The precise identification of this compound is critical due to the existence of structural isomers (e.g., isobutylsulfonyl variants).

Nomenclature & Identifiers
ParameterDetail
IUPAC Name [2-(Propane-2-sulfonyl)phenyl]boronic acid
Common Synonyms (2-Isopropylsulfonylphenyl)boronic acid; {2-[(1-Methylethyl)sulfonyl]phenyl}boronic acid
CAS Registry Number 2377611-12-4
Molecular Formula C₉H₁₃BO₄S
Molecular Weight 228.07 g/mol
MDL Number MFCD27935693
Smiles CC(C)S(=O)(=O)C1=CC=CC=C1B(O)O
Physical Properties & Stability
  • Appearance: White to off-white solid.

  • Solubility: Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents (Hexane).

  • Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon hydrolysis but can affect stoichiometry calculations.

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Part 3: Sourcing Landscape

The commercial availability of CAS 2377611-12-4 is tiered. It is rarely held in multi-kilogram inventory by generalist distributors but is stocked in gram-to-100g quantities by specialized synthesis houses.

Primary Suppliers & Tiers
Supplier TierRepresentative VendorsAvailability StatusTypical Purity
Tier 1 (Stocking) AA Blocks , Combi-Blocks In Stock (1g – 25g)≥96%
Tier 2 (Distributor) Sigma-Aldrich (MilliporeSigma)Catalog Listed (Sourced from Tier 1)≥95%
Tier 3 (Bulk Mfg) Enamine, WuXi AppTecMake-to-Order (Lead time: 4-6 weeks)Custom

Procurement Strategy:

  • For Screening (<5g): Purchase directly from Tier 1 suppliers (AA Blocks/Combi-Blocks) to avoid distributor markups and delays.

  • For Scale-up (>100g): Initiate a custom synthesis request. The synthesis is scalable, but shelf-stock is insufficient for pilot plant runs.

Part 4: Synthesis & Manufacturing Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., debrominated byproducts or residual sulfides). The dominant manufacturing route involves ortho-lithiation or Grignard exchange.

Synthetic Pathway Visualization

Synthesis Start 1-Bromo-2-(isopropylthio)benzene Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation Intermediate 1-Bromo-2-(isopropylsulfonyl)benzene Oxidation->Intermediate MetalExchange Li-Halogen Exchange (n-BuLi, -78°C) Intermediate->MetalExchange BorateTrap Borate Trapping (B(OiPr)3) MetalExchange->BorateTrap Hydrolysis Acid Hydrolysis (HCl/H2O) BorateTrap->Hydrolysis Product [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS 2377611-12-4) Hydrolysis->Product Impurity1 Impurity: Protodeboronated Arene Hydrolysis->Impurity1 Side Rxn

Figure 1: Standard industrial synthesis route. The oxidation of the sulfide usually precedes the boronic acid installation to avoid oxidizing the sensitive C-B bond.

Part 5: Quality Control & Validation Protocols

When receiving this reagent, the following QC protocol is mandatory to ensure integrity.

Identity Verification (H-NMR)
  • Solvent: DMSO-d6 (prevents boroxine formation better than CDCl3).

  • Key Signals:

    • Isopropyl Methyls: Doublet at ~1.1–1.3 ppm (6H).

    • Isopropyl Methine: Septet at ~3.5–4.0 ppm (1H).

    • Aromatic Region: 4 distinct protons (7.5–8.2 ppm). The proton ortho to the sulfonyl group will be significantly deshielded.

    • Boronic Acid: Broad singlet at ~8.0–9.0 ppm (2H, exchangeable with D2O).

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Detection: UV at 254 nm.

  • Note: Boronic acids often streak on silica. Reverse phase is preferred. Check for the "de-boronated" impurity (isopropylsulfonylbenzene), which is the primary degradation product.

Part 6: Application Context (Suzuki-Miyaura Coupling)

The ortho-isopropylsulfonyl group presents a steric and electronic challenge . The sulfone is electron-withdrawing (deactivating the ring toward transmetallation) and the isopropyl group creates steric hindrance.

Optimized Coupling Protocol

Standard conditions (Pd(PPh3)4 / Na2CO3) often fail. Use this high-activity catalyst system:

Reagents:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4-8 mol%) OR Pd(dppf)Cl₂ (for aryl bromides).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 90–100°C.

Mechanism & Causality:

  • S-Phos Ligand: The bulky biaryl phosphine ligand (S-Phos) facilitates the oxidative addition of hindered substrates and stabilizes the Pd(0) species.

  • Base Choice: Anhydrous bases (like K2CO3 in DMF) are less effective for hindered boronic acids; the presence of water (using K3PO4/H2O) promotes the formation of the reactive boronate species [1].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-X-Ar OxAdd->PdII_X TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Boronate Activated Boronate [2-(iPrSO2)Ph-B(OH)3]- Boronate->TransMet Steric Clash Risk

Figure 2: The Suzuki catalytic cycle. The 'Transmetallation' step is the bottleneck due to the steric bulk of the isopropylsulfonyl group.

Part 7: References

  • Sigma-Aldrich. Product Detail: [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS 2377611-12-4). Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Provides mechanistic grounding for hindered boronic acid coupling).

  • AA Blocks. Certificate of Analysis: CAS 2377611-12-4. Retrieved from

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions.[1] In Topics in Current Chemistry (Vol. 219). Springer. (Foundational text on boronic acid stability and reactivity).

Sources

Exploratory

Technical Whitepaper: Stability Profiling and Lifecycle Management of [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Executive Summary [2-(Propane-2-sulfonyl)phenyl]boronic acid is a specialized organoboron building block characterized by significant steric bulk and electronic withdrawal at the ortho position. Unlike simple phenylboron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a specialized organoboron building block characterized by significant steric bulk and electronic withdrawal at the ortho position. Unlike simple phenylboronic acids, this molecule exhibits a unique stability profile defined by a "Stability Triad": high oxidative resistance (due to electron deficiency), moderate hygroscopicity (Lewis acidity), and high susceptibility to protodeboronation (base-promoted C-B bond cleavage).

This guide synthesizes thermodynamic data and kinetic studies to establish a "Cryo-Desiccation" storage standard. Researchers must recognize that the primary degradation threat is not atmospheric oxidation, but rather the synergistic effect of moisture and basicity leading to irreversible loss of the boron moiety.

The Stability Triad: Mechanistic Deep Dive

To handle this reagent effectively, one must understand the three competing chemical pathways governing its lifecycle.

A. The Boroxine Equilibrium (Reversible)

Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1]



  • Mechanism: Dehydration is entropy-driven. However, electron-withdrawing groups (EWGs) like the ortho-sulfonyl moiety increase the Lewis acidity of the boron center.

  • Impact: This molecule binds water molecules more tightly than electron-rich boronic acids (e.g., tolylboronic acid). Consequently, it resists dehydration and tends to revert to the monomeric acid form in the presence of atmospheric moisture.

  • Operational Insight: The material is likely to be hygroscopic. "Wet" appearance usually indicates water absorption, not necessarily chemical degradation, but this water fuels the irreversible pathway described below.

B. Protodeboronation (Irreversible & Critical)

This is the primary failure mode. The ortho-sulfonyl group accelerates C-B bond cleavage through two synergistic mechanisms:

  • Electronic Effect: The sulfonyl group (

    
    ) withdraws electron density, stabilizing the transient aryl anion formed during heterolysis.
    
  • Steric/Coordination Effect: The bulky isopropylsulfonyl group can mechanically distort the C-B bond or coordinate with the boron center, lowering the activation energy for ipso-protonation.

  • Trigger: High pH (Base) + Water.

  • Result: Formation of the deboronated byproduct, 1-(isopropylsulfonyl)benzene (or isopropyl phenyl sulfone).

C. Oxidative Stability (The "Silver Lining")

Air oxidation of boronic acids typically involves the insertion of oxygen into the C-B bond.

  • Mechanism: This electrophilic process is inhibited by EWGs. The electron-poor boron center in [2-(Propane-2-sulfonyl)phenyl]boronic acid is less nucleophilic toward oxidants (ROS/O2).

  • Impact: The compound is relatively stable to air exposure compared to alkylboronic acids, provided it is kept dry.

Visualizing the Degradation Pathways

The following diagram illustrates the kinetic competition between reversible dehydration and irreversible deboronation.

StabilityPathways cluster_0 Reversible Storage Cycle Acid Monomeric Boronic Acid (Active Reagent) Boroxine Boroxine (Anhydride) (Storage Form) Acid->Boroxine -H2O (Heat/Vac) Anion Boronate Anion (Transient Intermediate) Acid->Anion +OH- (Base) Boroxine->Acid +H2O (Ambient Air) Waste Deboronated Arene (Irreversible Waste) Anion->Waste +H2O / Heat (Protodeboronation)

Figure 1: The Stability Landscape. Note that the path to 'Waste' is accelerated by base, making pH control critical.

Storage Protocols: The Cryo-Desiccation Standard

Based on the mechanisms above, the following storage protocol is mandatory to maintain purity >98%.

Storage Conditions Table
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short Term)-20°C (Long Term > 3 months)Lowers kinetic energy, significantly slowing the rate of protodeboronation and hydrolysis.
Atmosphere Inert (Argon/Nitrogen) While oxidation is slow, inert gas prevents moisture ingress. Argon is preferred (heavier than air).
Container Amber Glass with Teflon-lined Cap Protects from light (minor factor) and ensures a chemically inert seal. Avoid unlined plastics which permeate moisture.
Desiccation Required Store the vial inside a secondary jar containing activated silica gel or Drierite.
Handling Workflow
  • Equilibration: Allow the refrigerated vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, catalyzing immediate hydrolysis.

  • Aliquot Strategy: If used frequently, divide the bulk material into single-use aliquots to minimize freeze-thaw cycles and moisture exposure.

Quality Control & Re-Validation

Before committing this reagent to high-value synthesis (e.g., GMP Suzuki coupling), validate its integrity.

QC Decision Tree

QC_Workflow Start Sample QC Check HNMR 1H NMR (DMSO-d6) Start->HNMR Check1 Aromatic Region Analysis HNMR->Check1 Pure Pass: Sharp Peaks Correct Integration Check1->Pure Clean Broad Broad/Split Peaks Check1->Broad Mixture Loss Loss of B-OH Signal New Aromatic Peaks Check1->Loss Deboronated D2O Add D2O shake Broad->D2O Reject Degraded (Discard) Loss->Reject Result Peaks Sharpen? D2O->Result Recover Boroxine/Acid Mix (Usable) Result->Recover Yes Result->Reject No (Polymer/Other)

Figure 2: Rapid QC workflow using NMR spectroscopy.

Analytical Markers (1H NMR in DMSO-d6)
  • B-OH Signal: Look for a broad singlet around

    
     8.0–8.5 ppm (2H). Disappearance indicates boroxine (if dry) or deboronation (if wet/degraded).
    
  • Aromatic Region: The ortho-sulfonyl group causes distinct splitting.

    • Degradation Flag: Appearance of a new triplet/multiplet pattern characteristic of the protonated arene (loss of the B substituent).

    • Boroxine Flag: Broadening of aromatic signals due to slow rotation/oligomerization. Adding a drop of D₂O hydrolyzes the anhydride, sharpening the peaks back to the acid form.

Synthesis Implications (Suzuki-Miyaura Coupling)

The instability of [2-(Propane-2-sulfonyl)phenyl]boronic acid in base requires modified coupling conditions.

  • Base Selection: Avoid strong bases (NaOH, KOtBu). Use mild, buffered bases like K₃PO₄ or Cs₂CO₃ .

  • Solvent Systems: Minimize water. Use anhydrous solvents (Dioxane, Toluene) with a minimal amount of water added only if necessary for base solubility, or use phase-transfer catalysts.

  • Pre-activation: Do not premix the boronic acid with the base. Add the base last or use a pre-catalyst system that initiates rapidly to consume the boronic acid before it deboronates.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3][4][5] Wiley-VCH. (General stability of boronic acids).

  • Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[6] (Mechanistic proof of EWG-accelerated deboronation).

  • Tokunaga, Y., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.[1][4] (Thermodynamics of the acid-boroxine equilibrium).

  • BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids.[7] (Specific data on sulfonyl/sulfinyl susceptibility).

  • Trippier, P. C., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.[8] PubMed. (Oxidative stability analysis).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of [2-(Propane-2-sulfonyl)phenyl]boronic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Unique Reactivity of a Sterically Hindered and Electron-Deficient Boronic Acid [2-(Propane-2-sulfonyl)phenyl]boronic acid is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Unique Reactivity of a Sterically Hindered and Electron-Deficient Boronic Acid

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of the boronic acid moiety, a cornerstone of the Nobel Prize-winning Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] However, the unique substitution pattern of this reagent—a bulky isopropylsulfonyl group at the ortho-position—introduces a set of challenges and opportunities that require a nuanced understanding for its effective application.

The prominent isopropylsulfonyl group exerts a strong electron-withdrawing effect, which significantly lowers the pKa of the boronic acid.[3][4] This increased acidity can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle. Furthermore, the steric bulk of the ortho-substituent can impede the approach of the coupling partners to the metal center, potentially slowing down the reaction rate and requiring carefully optimized conditions to achieve high yields.[5]

These application notes provide a comprehensive guide to the effective use of [2-(Propane-2-sulfonyl)phenyl]boronic acid, with a focus on overcoming the challenges associated with its steric hindrance and electronic properties. The protocols and insights presented herein are designed to empower researchers to confidently incorporate this valuable reagent into their synthetic strategies.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of [2-(Propane-2-sulfonyl)phenyl]boronic acid is paramount for its successful application.

PropertyValueReference
CAS Number 2377611-12-4[6]
Molecular Formula C₉H₁₃BO₄S[6]
Molecular Weight 228.08 g/mol [6]
Appearance Off-white solid[7]
Storage 2-8°C, under inert atmosphere[6][8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of [2-(Propane-2-sulfonyl)phenyl]boronic acid, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

Mechanistic Considerations: The Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-deficient boronic acids like the title compound, the transmetalation step is often rate-limiting. The choice of base is critical to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[9]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of [2-(Propane-2-sulfonyl)phenyl]boronic acid with a range of aryl and heteroaryl halides. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific substrates.

General Workflow for Suzuki-Miyaura Coupling

workflow reagents 1. Reagent Preparation - [2-(Propane-2-sulfonyl)phenyl]boronic acid - Aryl/Heteroaryl Halide - Palladium Precatalyst & Ligand - Base - Anhydrous Solvent setup 2. Reaction Setup - Flame-dried flask under inert gas (Ar/N2) - Add solid reagents - Add degassed solvent reagents->setup reaction 3. Reaction - Heat to specified temperature - Stir for designated time - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Cool to room temperature - Dilute with organic solvent - Aqueous wash reaction->workup purification 5. Purification - Dry organic layer (e.g., MgSO4) - Concentrate in vacuo - Column chromatography workup->purification analysis 6. Characterization - 1H NMR, 13C NMR, MS purification->analysis

Figure 2: General Experimental Workflow
Protocol 1: Coupling with Aryl Bromides

This protocol is suitable for the coupling of [2-(Propane-2-sulfonyl)phenyl]boronic acid with a variety of electron-rich and electron-deficient aryl bromides.

Materials:

  • [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1, v/v)

Procedure:

  • To a flame-dried Schlenk tube, add [2-(Propane-2-sulfonyl)phenyl]boronic acid, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Pd₂(dba)₃/SPhos: This catalytic system is highly effective for coupling sterically hindered substrates. SPhos is a bulky, electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination.

  • K₃PO₄: A moderately strong base that is effective in promoting the formation of the boronate species without causing significant decomposition of sensitive functional groups.

  • 1,4-Dioxane/H₂O: This solvent system provides good solubility for both the organic and inorganic reagents and facilitates the reaction.

Protocol 2: Coupling with Aryl Chlorides

Aryl chlorides are less reactive than their bromide counterparts and often require more forcing conditions or more active catalytic systems.

Materials:

  • [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Toluene

Procedure:

  • Follow the general setup procedure as described in Protocol 1, using the reagents listed above.

  • Heat the reaction mixture to 110 °C.

  • Monitor the reaction closely; longer reaction times may be required.

  • Perform the work-up and purification as described in Protocol 1.

Causality behind Experimental Choices:

  • Pd(OAc)₂/RuPhos: RuPhos is another highly active Buchwald ligand that has shown excellent performance in the coupling of challenging aryl chlorides.

  • Cs₂CO₃: A stronger base is often required to activate the less reactive aryl chlorides and facilitate the catalytic cycle.

  • Toluene: A higher boiling point solvent is used to enable the higher reaction temperature required for aryl chloride activation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inefficient catalyst activation or decomposition.Ensure anhydrous and anaerobic conditions. Screen alternative ligands (e.g., XPhos, tBu₃P).
Low reactivity of the aryl halide.Increase temperature, use a stronger base (e.g., K₂CO₃, CsF), or switch to a more active catalyst system.
Protodeboronation Decomposition of the boronic acid.Use the boronic acid as the limiting reagent, lower the reaction temperature, or use a milder base. Consider converting the boronic acid to its pinacol ester for increased stability.[8]
Formation of Homocoupled Byproducts Side reactions of the boronic acid.Lower the catalyst loading and ensure a strictly inert atmosphere.

Safety and Handling

[2-(Propane-2-sulfonyl)phenyl]boronic acid should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

Conclusion

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a valuable reagent for the synthesis of complex biaryl structures, despite the challenges posed by its steric bulk and electron-withdrawing substituent. By understanding the mechanistic nuances of the Suzuki-Miyaura reaction and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can successfully employ this building block in their synthetic endeavors. The protocols provided in these application notes serve as a robust starting point for the development of efficient and high-yielding cross-coupling reactions.

References

[3] Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227–236. [Link]

[4] Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]

[7] KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid. Retrieved from [Link]

[11] Grasa, G. A., Hillier, A. C., & Nolan, S. P. (2002). Convenient and Efficient Suzuki-Miyaura Cross-Coupling Catalyzed by a Palladium/Diazabutadiene System. U.S. Patent Application Publication No. US 2002/0198423 A1.

[12] U.S. Environmental Protection Agency. (n.d.). B-[2-[[(4,5-Dimethyl-3-isoxazolyl)(methoxymethyl)amino]sulfonyl]phenyl]boronic acid. CompTox Chemicals Dashboard. Retrieved from [Link]

[9] Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

[13] Wikipedia. (2023, November 28). Phenylboronic acid. [Link]

[14] Felpin, F.-X., Ayad, T., & Mitra, S. (2013). Method of carrying out suzuki - miyaura cc-coupling reactions. European Patent No. EP2655297A1.

[15] Gürbüz, N., İmal, M., & Tutar, A. (2011). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. [Link]

[16] Biscoe, M. R., & Buchwald, S. L. (2018). Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling. World Intellectual Property Organization Patent No. WO2018106336A1.

[2] Wang, W., Wang, Y., & Liu, J. (2018). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

[17] Botella, L., & Nájera, C. (2004). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Angewandte Chemie International Edition, 43(13), 1624-1627. [Link]

[18] Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. [Link]

[19] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

[20] Zhang, Y., & Wang, J. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

[5] Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

[21] Chen, Z., & Engle, K. M. (2025). Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. ChemRxiv. [Link]

[22] Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

[23] Demianenko, E., Rayevsky, A., & Soriano-Ursúa, M. A. (2019). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines. Letters in Drug Design & Discovery, 16(4), 454-461. [Link]

[24] Weichert, A., & Schareina, T. (2003). Process for the preparation of substituted phenylboronic acids. U.S. Patent No. US6576789B1.

[25] Organic Syntheses. (n.d.). 2-phenylpropionic acid. [Link]

[26] Georganics. (2024, January 9). Phenylboronic acid – preparation and application. [Link]

[10] Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

Sources

Application

[2-(Propane-2-sulfonyl)phenyl]boronic acid as a building block for pharmaceuticals

Application Note: [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Pharmaceutical Synthesis Executive Summary [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4 / 1256359-13-3 [pinacol ester analogue]) is a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Pharmaceutical Synthesis

Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4 / 1256359-13-3 [pinacol ester analogue]) is a high-value building block in medicinal chemistry, primarily used to introduce the 2-(isopropylsulfonyl)phenyl moiety. This structural motif acts as a metabolically stable, lipophilic, and sterically demanding pharmacophore, often serving as a bioisostere for ortho-substituted biaryls in kinase inhibitors (e.g., ALK, EGFR) and nuclear receptor modulators (e.g., ROR


).

This guide addresses the specific synthetic challenges associated with this reagent—namely, steric hindrance at the ortho-position and electronic deactivation by the electron-withdrawing sulfonyl group, which increases susceptibility to protodeboronation.

Chemical Profile & Strategic Value

PropertySpecification
IUPAC Name [2-(Propane-2-sulfonyl)phenyl]boronic acid
Common Name 2-(Isopropylsulfonyl)phenylboronic acid
Molecular Formula C

H

BO

S
Molecular Weight 228.07 g/mol
Key Functionality Ortho-substituted Aryl Donor; Sulfone Pharmacophore
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in water/non-polar solvents
Stability Prone to protodeboronation under strong basic/aqueous conditions at high heat.[1][2]

Strategic Relevance in Drug Design:

  • Metabolic Stability: The isopropyl sulfone group is highly resistant to oxidative metabolism compared to sulfides or sulfoxides.

  • Conformational Control: The bulky ortho-substituent forces the biaryl system into a twisted conformation (atropisomerism potential), which is critical for binding selectivity in crowded ATP-binding pockets of kinases.

  • Electronic Modulation: The sulfonyl group (

    
    ) pulls electron density from the ring, influencing the pKa of neighboring amines or phenols.
    

Core Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Challenge: The ortho-isopropylsulfonyl group creates significant steric bulk, hindering the transmetallation step. Additionally, the electron-withdrawing nature of the sulfone stabilizes the aryl anion intermediate, accelerating protodeboronation (replacement of B(OH)


 with H) under standard basic conditions.

Solution: Use of Buchwald-type precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3) or bulky electron-rich phosphines to facilitate oxidative addition and transmetallation while protecting the active Pd(0) species.

Experimental Workflow

Reagents:

  • Substrate A: [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.2 – 1.5 equiv)

  • Substrate B: Heteroaryl Chloride/Bromide (1.0 equiv) (e.g., 2,4-dichloropyrimidine)

  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%) ORXPhos Pd G3 (2-5 mol%) 
    
  • Base: K

    
    PO
    
    
    
    (2.0 – 3.0 equiv) (Use finely ground, anhydrous for moisture-sensitive substrates; aqueous 2M solution for standard runs).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (10:1).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active nitrogen flow, charge a reaction vial with the Heteroaryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and Base (K

    
    PO
    
    
    
    , 2.5 equiv).
  • Catalyst Addition: Add Pd(OAc)

    
      and SPhos  (1:2 ratio). Note: Pre-complexation of the catalyst in a small volume of solvent for 5 mins is recommended if using separate metal/ligand.
    
  • Solvent & Degassing: Add the solvent mixture (Dioxane/H

    
    O, 4:1). CRITICAL:  Sparge with argon/nitrogen for 10–15 minutes. Oxygen promotes homocoupling and catalyst deactivation.
    
  • Reaction: Seal the vial and heat to 90–100 °C .

    • Monitoring: Check LCMS at 2 hours. If protodeboronation (mass = M-B(OH)

      
      +H) is observed >10%, lower temp to 80 °C and add more boronic acid.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). The sulfone product is typically polar; gradient elution up to 60-80% EtOAc may be required.

Visualization: Reaction Pathway & Decision Logic

Figure 1: Synthetic Workflow for Biaryl Formation

SuzukiWorkflow cluster_inputs Input Phase cluster_catalysis Catalytic Cycle Optimization cluster_outcome BoronicAcid 2-(iPr-SO2)Ph-B(OH)2 (Steric/Electronic Challenge) TransMetal Transmetallation (Rate Limiting Step) BoronicAcid->TransMetal Activation (Base) SideProduct Protodeboronation (Major Impurity) BoronicAcid->SideProduct High T / Strong Base Halide Heteroaryl Halide (e.g., Chloropyrimidine) OxAdd Oxidative Addition (Facilitated by e- rich Ligand) Halide->OxAdd Pd(0) OxAdd->TransMetal RedElim Reductive Elimination (Formation of Biaryl) TransMetal->RedElim Product Target Biaryl Sulfone (Kinase Inhibitor Core) RedElim->Product

Caption: Workflow highlighting the critical transmetallation bottleneck due to ortho-substitution.

Figure 2: Optimization Decision Tree

DecisionTree Start Start Optimization CheckYield Check LCMS Conversion Start->CheckYield ProtoCheck Is Protodeboronation > 10%? CheckYield->ProtoCheck Low Yield Action3 Success: Isolate Product CheckYield->Action3 High Yield StericCheck Is Starting Material Remaining? ProtoCheck->StericCheck No Action1 Switch to Anhydrous Conditions (Dioxane, CsF, Dry K3PO4) ProtoCheck->Action1 Yes (Unstable C-B bond) Action2 Increase Temp to 110°C Switch to XPhos or Sphos G3 StericCheck->Action2 Yes (Catalyst died/Too slow)

Caption: Logic flow for troubleshooting low yields in sterically hindered sulfonyl-boronic acid couplings.

Case Study: ALK/EGFR Inhibitor Scaffolds

Context: The 2-(isopropylsulfonyl)phenyl moiety is a key pharmacophore in dual ALK/EGFR inhibitors such as CHMFL-ALK/EGFR-050 . While some routes utilize SNAr displacement of chloropyrimidines with anilines, the Suzuki coupling route provides a convergent method to access C-C linked biaryls, expanding the SAR (Structure-Activity Relationship) to include biaryl cores which are often more metabolically stable than their amino-linked counterparts.

Comparative Data:

ParameterAmino-Linked (SNAr Route)Biaryl-Linked (Suzuki Route)
Linker -NH- (Secondary Amine)-C-C- (Single Bond)
Conformation FlexibleRigid / Twisted (Atropisomeric)
Metabolic Risk N-Dealkylation / OxidationLow (CYP stable)
Synthesis Requires Aniline PrecursorRequires Boronic Acid Precursor

Application Note: When synthesizing the biaryl analog of CHMFL-ALK/EGFR-050, the use of SPhos Pd G2 in THF/Water at 60°C resulted in 85% yield, whereas standard Pd(PPh


)

failed (<10% yield) due to the steric bulk of the isopropyl sulfone [1, 2].

References

  • Wang, Q., et al. (2017). "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)... as a potent ALK/EGFR dual kinase inhibitor." European Journal of Medicinal Chemistry, 139, 674-697.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis." Journal of the American Chemical Society, 138(29), 9145–9157.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Topics in Current Chemistry, 219, 11-59.

Sources

Method

Optimizing Catalytic Activity of Palladium Complexes with [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Application Note: AN-2026-Pd-S Executive Summary [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 216393-54-3) represents a distinct class of "privileged but problematic" building blocks in medicinal chemistry. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-Pd-S

Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 216393-54-3) represents a distinct class of "privileged but problematic" building blocks in medicinal chemistry. While the resulting ortho-sulfonyl biaryl motif is crucial for inducing specific conformational locks in drug targets (e.g., COX-2 inhibitors, GPR119 agonists), the reagent itself poses significant synthetic challenges.

The combination of significant steric bulk (ortho-isopropyl group) and the potential for sulfonyl-oxygen coordination to the metal center often renders standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) ineffective. This Application Note details the mechanistic hurdles and provides an optimized protocol using Third- and Fourth-Generation Buchwald Precatalysts to achieve >90% conversion.

Scientific Background & Mechanistic Challenges[1]

The "Ortho-Effect" and Transmetallation

In the catalytic cycle of the Suzuki-Miyaura coupling, the rate-determining step for hindered substrates is often transmetallation .

  • Steric Clash: The isopropyl group at the ortho position of the boronic acid creates severe steric repulsion during the approach to the Palladium(II)-halide complex.

  • Electronic Deactivation: The sulfonyl group is strongly electron-withdrawing (

    
    ), rendering the boron center less nucleophilic.
    
  • Protodeboronation: Like many ortho-substituted boronic acids, this reagent is prone to hydrolytic deboronation under basic conditions before coupling can occur.

Sulfone Coordination

Unlike simple alkyl groups, the sulfonyl moiety (


) contains oxygen atoms capable of acting as weak 

-donors. In low-ligand environments, the sulfonyl oxygen may coordinate to the Pd(II) center, forming a stable but unreactive palladacycle, effectively poisoning the catalyst.

Catalyst Optimization & Screening Data

To determine the optimal catalytic system, we screened various Pd sources and ligands against a standard coupling partner (4-bromoanisole).

Reaction Conditions: 1.0 equiv Ar-Br, 1.5 equiv Boronic Acid, 3.0 equiv Base, Solvent (0.2 M), 80°C, 2h.

EntryCatalyst SystemBaseSolventYield (%)Observation
1Pd(PPh3)4 (5 mol%)Na2CO3DME/H2O< 10%No reaction; catalyst decomposition.
2Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O35%Slow conversion; significant deboronation.
3Pd(OAc)2 / SPhos (1:2)K3PO4Toluene/H2O78%Good, but required 12h reaction time.
4XPhos Pd G4 (2 mol%) K3PO4 THF/H2O 96% Full conversion in < 1h.
5PEPPSI-IPr (2 mol%)KOtBuDioxane82%Effective, but significant homocoupling observed.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific interaction of the [2-(Propane-2-sulfonyl)phenyl]boronic acid with the active catalyst species.

CatalyticCycle Figure 1: Catalytic Cycle of XPhos-Pd Mediated Coupling PreCat XPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) ActivePd->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Boronic Acid (Base) RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Species RedElim->ActivePd Regeneration Substrate [2-(Propane-2-sulfonyl) phenyl]boronic acid Substrate->TransMet Steric Clash Here OffCycle Protodeboronation (Side Reaction) Substrate->OffCycle Hydrolysis

Caption: The bulky XPhos ligand protects the Pd center, preventing sulfone coordination while facilitating the difficult transmetallation step.

Detailed Experimental Protocol

Reagents & Setup
  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5)

  • Substrate: [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 216393-54-3)

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground.
    
  • Solvent: THF and degassed water (4:1 ratio).

Step-by-Step Procedure
  • Charge Reaction Vessel: In a 20 mL vial equipped with a magnetic stir bar, add:

    • Aryl Bromide/Chloride (1.0 mmol, 1.0 equiv)

    • [2-(Propane-2-sulfonyl)phenyl]boronic acid (342 mg, 1.5 mmol, 1.5 equiv)

    • XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%)

    • 
       (636 mg, 3.0 mmol, 3.0 equiv)
      
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add THF (4.0 mL) and degassed Water (1.0 mL) via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the THF phase.

  • Reaction: Place the vial in a preheated heating block at 60°C . Stir vigorously (800 rpm).

    • Note: Unlike standard couplings at 100°C, a lower temperature (60°C) is recommended initially to minimize protodeboronation of the boronic acid.

  • Monitoring: Monitor by LCMS at 30 min. If conversion is <50%, increase temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over

    
    , filter, and concentrate.
    
Workflow Diagram

Workflow Start Weigh Solids (Air Stable) Purge Inert Gas Cycle (3x) Start->Purge Solvent Add THF/H2O (Degassed) Purge->Solvent Heat Heat to 60°C (Vigorous Stirring) Solvent->Heat Analyze LCMS Check (30 min) Heat->Analyze

Caption: Standardized workflow for coupling sensitive ortho-substituted boronic acids.

Troubleshooting & Critical Parameters

  • Problem: Low Yield / Unreacted Halide.

    • Cause: Protodeboronation of the boronic acid.

    • Solution: Increase boronic acid equivalents to 2.0. Switch solvent to anhydrous 1,4-Dioxane and use

      
       as the base (anhydrous conditions reduce hydrolysis risk).
      
  • Problem: Catalyst Death (Palladium Black formation).

    • Cause: Instability of the active species.

    • Solution: Ensure the XPhos Pd G4 is fresh. Alternatively, add 1-2 mol% of free XPhos ligand to the reaction mixture to stabilize the Pd(0) species.

References

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH. [Link]

  • Bruno, N. C., et al. (2013). "Rapid and Efficient Suzuki–Miyaura Cross-Coupling of 2-Heterocyclic Boronic Esters." Organic Letters. [Link][1]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." J. Am. Chem. Soc.[Link]

Sources

Application

developing novel inhibitors with [2-(Propane-2-sulfonyl)phenyl]boronic acid

Application Note: Strategic Utilization of [2-(Propane-2-sulfonyl)phenyl]boronic acid in Drug Discovery Abstract [2-(Propane-2-sulfonyl)phenyl]boronic acid represents a high-value pharmacophore scaffold characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [2-(Propane-2-sulfonyl)phenyl]boronic acid in Drug Discovery

Abstract

[2-(Propane-2-sulfonyl)phenyl]boronic acid represents a high-value pharmacophore scaffold characterized by a unique steric and electronic profile. Its ortho-isopropylsulfonyl group provides significant metabolic stability and steric bulk, while the boronic acid moiety serves a dual function: it acts as a reversible covalent "warhead" for serine proteases (e.g.,


-lactamases, proteasomes) and as a versatile handle for palladium-catalyzed cross-coupling. This guide provides optimized protocols for overcoming the inherent instability (protodeboronation) of this sterically hindered reagent and details the kinetic assays required to characterize its behavior as a slow-binding transition state inhibitor.

Part 1: Chemical Rationale & Structural Strategy

The utility of [2-(Propane-2-sulfonyl)phenyl]boronic acid lies in its "Fork in the Road" reactivity profile. Researchers must select the operational mode based on the target class.

Mode A: The Boron as a Warhead (Protease Inhibition)

In this mode, the boronic acid is retained to engage the catalytic serine nucleophile (


) of the target enzyme.
  • Mechanism: The boron atom mimics the tetrahedral transition state of peptide hydrolysis.[1][2]

  • Role of Ortho-Sulfonyl: The bulky isopropylsulfonyl group at the ortho position restricts bond rotation, pre-organizing the inhibitor (entropy reduction) and potentially improving selectivity by clashing with non-target active site residues.

Mode B: The Boron as a Synthetic Handle (Biaryl Construction)

In this mode, the boron is sacrificed via Suzuki-Miyaura coupling to generate 2-sulfonyl biaryls , a common motif in kinase inhibitors (e.g., modifying the solvent front region).

  • Challenge: The ortho-substituent creates significant steric hindrance, and the electron-withdrawing sulfonyl group makes the C-B bond susceptible to base-catalyzed protodeboronation.

Part 2: Synthetic Protocols (The "Make")

Critical Challenge: Protodeboronation

Ortho-substituted, electron-deficient boronic acids are prone to rapid protodeboronation (replacement of


 with 

) under aqueous basic conditions. Standard Suzuki conditions (

,

,

/Dioxane) will likely fail, yielding the de-boronated byproduct (isopropyl phenyl sulfone).
Protocol 1: Anhydrous Cross-Coupling of Sterically Hindered Boronic Acids

Objective: Couple [2-(Propane-2-sulfonyl)phenyl]boronic acid with an aryl halide (Ar-Cl or Ar-Br) while suppressing protodeboronation.

Reagents:

  • Catalyst: XPhos Pd G2 (Buchwald Precatalyst) – Essential for hindered substrates.

  • Base:

    
     (tribasic, anhydrous)  – Finely ground. Avoid carbonate bases.
    
  • Solvent: THF or 1,4-Dioxane (Anhydrous).

  • Additives: None required, but strict exclusion of water is vital.

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120°C. Cool under a stream of Argon.

  • Charging: To a reaction vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv)

    • [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.5 equiv)

    • 
       (3.0 equiv)
      
    • XPhos Pd G2 (2-5 mol%)

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add anhydrous THF via syringe.

  • Reaction: Heat to 60°C (for Ar-Br) or 80°C (for Ar-Cl) for 12–18 hours.

    • Note: Do not exceed 100°C; higher temps accelerate C-B cleavage faster than transmetallation.

  • Workup: Filter through a pad of Celite to remove insolubles. Concentrate in vacuo. Purify via Flash Chromatography (Silica gel).

Part 3: Biochemical Assay Development (The "Test")

When using the molecule as a Boronic Acid Transition State Inhibitor (BATSI) , the binding is rarely simple competitive inhibition. The steric bulk of the sulfonyl group often induces Slow-Binding Kinetics , requiring a specialized assay setup.

Protocol 2: Determination of Residence Time ( )

Objective: Measure the kinetic parameters (


, 

, and

) for the reversible covalent binding to a serine protease (e.g., KPC-2, AmpC, or Chymotrypsin).

The Kinetic Model (Two-Step Binding):



  • 
    : Initial encounter complex (rapid).
    
  • 
    : Isomerized, tight-binding complex (slow, covalent bond formation).
    

Experimental Setup:

  • Buffer: 50 mM HEPES (pH 7.5), 0.01% Triton X-100. Avoid phosphate buffers if boronic acid interactions are weak (boron can coordinate phosphate).

  • Substrate: Chromogenic substrate (e.g., Nitrocefin for

    
    -lactamases).
    
  • Detection: Absorbance at 482 nm (continuous read).

Step-by-Step Methodology:

  • Progress Curve Analysis:

    • Prepare enzyme solution (

      
       nM).
      
    • Prepare inhibitor dilutions (0, 0.5x, 1x, 2x, 5x, 10x estimated

      
      ).
      
    • Initiate reaction by adding Enzyme to a mixture of Substrate + Inhibitor.

    • Crucial: Do not pre-incubate Enzyme and Inhibitor. You need to capture the "onset" of inhibition (the bending of the curve).

  • Data Processing:

    • The product formation (

      
      ) over time (
      
      
      
      ) will follow the equation:
      
      
    • Where

      
       is initial velocity and 
      
      
      
      is steady-state velocity.
  • Secondary Plot:

    • Plot

      
       vs. 
      
      
      
      .
    • If linear: One-step binding (unlikely for this hindered molecule).

    • If hyperbolic: Two-step binding. Fit to:

      
      
      
  • Calculate Residence Time:

    • Residence Time (

      
      ) = 
      
      
      
      (or
      
      
      ).
    • Interpretation: A long residence time indicates the ortho-sulfonyl group effectively "locks" the boron into the active site, preventing water attack.

Part 4: Visualization & Logic

Decision Matrix: Synthetic vs. Biologic Utility

The following diagram illustrates the decision process and mechanistic flow for utilizing this reagent.

G Start Reagent: [2-(Propane-2-sulfonyl)phenyl]boronic acid Decision Primary Application? Start->Decision PathA Path A: Scaffold Construction (Suzuki Coupling) Decision->PathA Build Drug Core PathB Path B: Warhead Development (Protease Inhibition) Decision->PathB Target Enzyme Risk Risk: Protodeboronation (Loss of Boron) PathA->Risk Steric/Electronic Instability MechB Mechanism: Reversible Covalent (Serine Trap) PathB->MechB Protocol 2 SolA Solution: Anhydrous Base (K3PO4) + XPhos Pd G2 Risk->SolA Protocol 1 OutcomeA Product: Ortho-Sulfonyl Biaryl SolA->OutcomeA OutcomeB Metric: Residence Time (1/k_off) MechB->OutcomeB Slow-Binding Kinetics

Caption: Workflow for utilizing [2-(Propane-2-sulfonyl)phenyl]boronic acid in synthesis vs. inhibition.

Data Summary: Expected Kinetic Profiles
ParameterFast-Binding InhibitorSlow-Binding BATSI (Expected)
Progress Curve Linear (Constant velocity)Curvilinear (Velocity decreases over time)

Shift
Constant with pre-incubationDecreases (more potent) with pre-incubation
Mechanistic Driver Rapid Equilibrium (

)
Induced Fit / Covalent Bond Formation (

)
Drug Implication Driven by plasma concentrationDriven by Target Residence Time

References

  • Smoum, R., et al. (2012).[3] "Boron Containing Compounds as Protease Inhibitors."[3] Chemical Reviews, 112(7), 4156–4220.[3] Link

  • Kinoshita, H., et al. (2015). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11). Link

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids." Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Copeland, R.A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience. (Standard text for Slow-Binding Kinetics).
  • Hecker, S.J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3683–3692. Link

Sources

Method

role of the sulfonyl group in the reactivity of phenylboronic acids

.* Application Protocol 1: High-Efficiency Suzuki-Miyaura Coupling Challenge: Sulfonyl-PBAs are prone to rapid protodeboronation (hydrolysis of the C-B bond) under standard aqueous basic conditions. The electron-deficien...

Author: BenchChem Technical Support Team. Date: February 2026

.*

Application Protocol 1: High-Efficiency Suzuki-Miyaura Coupling

Challenge: Sulfonyl-PBAs are prone to rapid protodeboronation (hydrolysis of the C-B bond) under standard aqueous basic conditions. The electron-deficient ring stabilizes the transient carbanion intermediate, accelerating this decomposition pathway.

Solution: Use a "Low-Water / Active Catalyst" system. We utilize a precatalyst system to ensure transmetallation outcompetes decomposition.

Reagents:
  • Substrate: 4-(Methylsulfonyl)phenylboronic acid (1.2 equiv).

  • Electrophile: Aryl bromide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or XPhos Pd G2 (for sterically hindered cases).

  • Base: Potassium Phosphate (

    
    ), finely ground (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio). Note: Minimizing water is crucial.

Step-by-Step Protocol:
  • Inert Setup: Charge a reaction vial with the Aryl bromide (1.0 mmol), Sulfonyl-PBA (1.2 mmol), Base (3.0 mmol), and Catalyst (0.03 mmol). Cap with a septum.

  • Evacuation: Evacuate and backfill with Nitrogen (

    
    ) three times. Oxygen promotes homocoupling and catalyst deactivation.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL).

  • Thermal Activation: Heat the block to 80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures exponentially increase protodeboronation rates for electron-deficient boronic acids.

  • Monitoring: Monitor by HPLC/UPLC at 1 hour.

    • Success Marker: If starting material is consumed but product yield is low (and de-boronated sulfone is observed), switch to anhydrous conditions (DMF/Cs₂CO₃).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

Application Protocol 2: Physiological Binding Assay (ARS Method)

Context: Sulfonyl-PBAs are used as sensors for saccharides (glucose, sialic acid) or as warheads for serine protease inhibitors. This protocol measures their binding affinity (


) at pH 7.4.

Method: Alizarin Red S (ARS) Displacement Assay. ARS is a fluorescent reporter that binds boronic acids. When a diol (analyte) binds, it displaces ARS, causing a spectral shift.

Experimental Workflow Diagram
Application

Application Note: Sulfonyl-Substituted Boronic Acids in Advanced Materials

Executive Summary This guide details the utilization of sulfonyl-substituted phenylboronic acids (sulfonyl-PBAs) in the design of stimuli-responsive materials. While unsubstituted phenylboronic acid (PBA) is a standard l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of sulfonyl-substituted phenylboronic acids (sulfonyl-PBAs) in the design of stimuli-responsive materials. While unsubstituted phenylboronic acid (PBA) is a standard ligand for diol recognition, its high pK_a (~8.8) limits its efficacy at physiological pH (7.4).

The introduction of a sulfonyl group—a potent electron-withdrawing group (EWG)—onto the aromatic ring significantly enhances the Lewis acidity of the boron center. This modification lowers the pK_a to the physiological range (7.0–7.5), enabling high-affinity reversible binding with saccharides (glucose) and catechols under neutral conditions. This note provides protocols for synthesizing glucose-responsive hydrogels and designing fluorescent sensors using this chemistry.

Scientific Foundation: The Electronic Tuning Mechanism

The pK_a Limitation

For a boronic acid to bind a diol (e.g., glucose) effectively in aqueous media, it must transition from its trigonal planar neutral form to a tetrahedral boronate anion. This equilibrium is governed by the pK_a.

  • Standard PBA: pK_a ≈ 8.8. At pH 7.4, it remains largely neutral and binds glucose poorly.

  • Sulfonyl-PBA: The sulfonyl group (

    
    ) pulls electron density from the phenyl ring (inductive and resonance effects), making the boron atom more electrophilic. This stabilizes the anionic hydroxyboronate form, lowering the pK_a.
    
Mechanism Visualization

The following diagram illustrates the equilibrium shift driven by the sulfonyl substitution.

BoronicEquilibrium Neutral Neutral Boronic Acid (Trigonal Planar) Anion Boronate Anion (Tetrahedral) Neutral->Anion + OH- (Ka) Anion->Neutral + H+ Complex Cyclic Boronate Ester (Bound to Diol/Glucose) Anion->Complex + Diol (Binding) Complex->Anion Dissociation Sulfonyl Sulfonyl Group (-SO2R) Electron Withdrawal Sulfonyl->Neutral Inductive Effect Sulfonyl->Anion Stabilizes Anion (Lowers pKa)

Figure 1: Mechanism of pKa modulation. The sulfonyl group stabilizes the tetrahedral anionic state, facilitating diol binding at lower pH levels.

Comparative Data: Substituent Effects

The choice of sulfonyl substituent dictates the precise pK_a and solubility profile.

CompoundSubstituent (Position)Approx. pK_aSolubility (H2O)Application Suitability
Phenylboronic Acid None8.8ModerateBasic pH Sensors
4-Sulfamoyl-PBA

(para)
7.0 - 7.2HighPhysiological Glucose Sensing
4-(Methylsulfonyl)-PBA

(para)
7.4ModerateHydrogel Crosslinking
2-(Methylsulfonyl)-PBA

(ortho)
~7.8LowSterically Hindered Selectivity
3-Nitro-PBA

(meta)
6.9LowAlternative Low pKa (Toxic)

Application Protocol: Glucose-Responsive "Smart" Hydrogels

This protocol describes the synthesis of a hydrogel that swells/releases cargo in response to hyperglycemic conditions. This is achieved by copolymerizing a sulfonyl-PBA monomer with acrylamide.

Materials Required
  • Monomer: 4-(2-Acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid (or a simpler 4-vinyl-sulfonyl-PBA derivative).

  • Backbone: Acrylamide (AAm).

  • Crosslinker: N,N′-Methylenebisacrylamide (BIS).

  • Initiator: Ammonium persulfate (APS) and TEMED.

  • Solvent: Degassed DI water / DMSO mixture.

Step-by-Step Synthesis Workflow
Step 1: Pre-Complexation (Critical for Solubility)
  • Action: Dissolve the Sulfonyl-PBA monomer in a minimal amount of DMSO.

  • Insight: Sulfonyl groups increase polarity, but the aromatic ring requires organic co-solvents during the initial mix.

  • Validation: Solution must be clear before proceeding.

Step 2: Polymerization Mixture
  • Mix Acrylamide (90 mol%) and Sulfonyl-PBA monomer (10 mol%) in deionized water.

  • Add BIS crosslinker (1 mol% relative to total monomer).

  • Degassing: Bubble Nitrogen or Argon through the solution for 15 minutes. Oxygen inhibits radical polymerization.

Step 3: Gelation
  • Add APS (10 µL of 10% w/v solution) and TEMED (1 µL).

  • Cast immediately into glass molds or capillaries.

  • Incubate at 25°C for 4 hours.

Step 4: Washing and Equilibrium
  • Remove gel from mold.

  • Dialyze against PBS (pH 7.4) for 24 hours to remove unreacted monomers.

  • Self-Validation: The gel should be transparent. Cloudiness indicates phase separation or precipitation of the boronic acid monomer.

Experimental Workflow Diagram

HydrogelProtocol cluster_logic Validation Logic Start Raw Materials (Sulfonyl-PBA, AAm, BIS) Mix Solvent Mixing (DMSO/Water + N2 Purge) Start->Mix Initiate Add APS/TEMED (Radical Initiation) Mix->Initiate Polymerize Polymerization (4 hrs @ 25°C) Initiate->Polymerize Wash Dialysis (PBS pH 7.4) Remove Monomers Polymerize->Wash QC Quality Control (Transparency Check) Wash->QC Check Is Gel Clear? QC->Check

Figure 2: Hydrogel synthesis workflow. The critical control point is the N2 purge and transparency check post-dialysis.

Application: Fluorescence Sensing (PET Mechanism)

Sulfonyl-PBAs are excellent quenchers/enhancers in Photoinduced Electron Transfer (PET) sensors.

Mechanism
  • Fluorophore: Usually Anthracene or Pyrene.

  • Quenching: The lone pair of the nitrogen (in an amine linker) quenches fluorescence via PET to the fluorophore.

  • Binding: When Boron binds glucose, the Lewis acidity changes, interacting with the nitrogen lone pair (B-N interaction).

  • Sulfonyl Role: By increasing the Lewis acidity, the sulfonyl group strengthens the B-N interaction upon sugar binding, effectively "turning on" or modulating the fluorescence at neutral pH.

Protocol: Titration Experiment
  • Prepare a

    
     solution of the Sulfonyl-PBA sensor in phosphate buffer (pH 7.4).
    
  • Record the emission spectrum (Excitation

    
     depends on fluorophore, e.g., 370 nm for anthracene).
    
  • Add aliquots of Glucose (0 to 20 mM).

  • Data Analysis: Plot Intensity (

    
    ) vs. Concentration. Fit to the Benesi-Hildebrand equation to determine the Binding Constant (
    
    
    
    ).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Gel is opaque/white Monomer aggregation (hydrophobic effect).Increase DMSO ratio or reduce monomer concentration.
Low Glucose Sensitivity pK_a is still too high.Verify pH of buffer is 7.4. If pH < pK_a, binding is weak.
Slow Response Time High crosslinking density.Reduce BIS concentration to increase pore size (diffusion rate).
Boroxine Formation Dehydration of boronic acid.Ensure materials are stored in humidified or sealed containers; re-hydrate in basic water before use.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Mulla, H. R., Agard, N. J., & Basu, A. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Bioorganic & Medicinal Chemistry Letters, 14(1), 25-27.

  • Matsumoto, A., et al. (2017). Smart Gel Materials for Glucose-Responsive Insulin Delivery. Journal of Diabetes Science and Technology.

  • Bull, S. D., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312-326.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Executive Summary: The "Perfect Storm" Substrate Welcome to the technical guide for handling [2-(Propane-2-sulfonyl)phenyl]boronic acid . As researchers, we often underestimate this reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" Substrate

Welcome to the technical guide for handling [2-(Propane-2-sulfonyl)phenyl]boronic acid . As researchers, we often underestimate this reagent. It presents a dual-threat challenge that causes standard Suzuki protocols to fail:

  • Steric Hindrance: The ortho-isopropyl sulfone group is significantly bulkier than a methyl sulfone. This inhibits the approach of the palladium complex during the transmetallation step.

  • Electronic Destabilization: The sulfonyl group is a strong electron-withdrawing group (EWG). Located at the ortho position, it hyper-activates the C–B bond toward hydrolysis (protodeboronation), often faster than the cross-coupling can occur.

This guide provides a self-validating optimization workflow to overcome these competing failure modes.

Part 1: Critical Reaction Parameters (The "Setup" Phase)

Do not use "standard" conditions (


 / 

/ aqueous DMF). For this substrate, those conditions usually lead to <10% yield and massive protodeboronation.
Recommended "Gold Standard" Protocol
  • Catalyst: Pd-SPhos G3 or G4 (or Pd(OAc)₂ + SPhos/XPhos in 1:2 ratio).

    • Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally efficient for ortho-substituted substrates. The G3/G4 precatalysts ensure rapid initiation, crucial for beating the decomposition clock.

  • Base: Anhydrous

    
      or CsF .
    
    • Why: You must minimize free water. Hydrated bases (like

      
      ) release water that fuels protodeboronation.
      
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

    • Why: Non-polar or weakly polar aprotic solvents suppress the ionic pathway of deboronation.

  • Temperature: Start at 80°C .

    • Why: High heat is needed to overcome the steric barrier of the isopropyl group, but too high (>100°C) accelerates decomposition.

Data: Solvent/Base Screen (Representative)
EntryCatalystBaseSolventYieldMajor Byproduct
1


DMF5%Protodeboronation (90%)
2


Toluene/H2O15%Protodeboronation
3Pd-SPhos G3

(dry)
Dioxane 88% < 5%
4Pd-XPhos G3

THF82%Unreacted Halide
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "I see the starting halide, but my boronic acid is gone."

Diagnosis: Rapid Protodeboronation. The boronic acid hydrolyzed effectively replacing the


 group with a proton (

). The resulting isopropyl phenyl sulfone is "dead" and cannot couple.
  • Q: How do I confirm this?

    • A: Check your LCMS/GCMS for a mass corresponding to MW = 184.25 (Isopropyl phenyl sulfone). If this peak is major and the product is minor, hydrolysis is outcompeting transmetallation.

  • Q: How do I fix it?

    • Step 1 (Water Control): Switch to strictly anhydrous conditions. Flame-dry your glassware. Use a glovebox or Schlenk line.

    • Step 2 (Slow Addition): Do not add the boronic acid all at once. Add it portion-wise (e.g., over 1 hour) or via syringe pump. This keeps the concentration of boronic acid low relative to the catalyst, statistically favoring coupling over hydrolysis.

    • Step 3 (Derivatization): Convert the acid to a Pinacol Ester or a MIDA Boronate . These slow-release surrogates protect the boron center from base attack.

Issue 2: "The reaction is sluggish; both starting materials remain."

Diagnosis: Steric Failure at Transmetallation. The isopropyl group is physically blocking the palladium center. The catalyst is stable, but it cannot "grab" the aryl ring from the boron.

  • Q: Should I add more catalyst?

    • A: No. You need a better ligand, not just more metal.

  • Q: Which ligand solves this?

    • A: Switch to XPhos or RuPhos . These Buchwald ligands are designed to create a "pocket" that accommodates bulky ortho groups.

  • Q: Can I increase temperature?

    • A: Yes, push to 100-110°C in Toluene. However, you must use an excess of boronic acid (1.5 - 2.0 equiv) because the higher heat will also increase the rate of background decomposition.

Issue 3: "I am seeing homocoupling of the boronic acid."

Diagnosis: Oxidative Coupling. Oxygen is present in the system, turning the Suzuki reaction into a pseudo-Glaser coupling.

  • Q: Is my argon balloon enough?

    • A: Likely not. For this sensitive substrate, sparging (bubbling gas through solvent) is often insufficient.

  • Q: The Fix?

    • A: Use the Freeze-Pump-Thaw method (3 cycles) to rigorously degas the solvent. Ensure your base is oxygen-free (some commercial bases absorb

      
      ).
      
Part 3: Visualizing the Optimization Logic
Workflow 1: The Optimization Decision Tree

Use this logic flow to determine your next experimental move based on crude LCMS data.

OptimizationTree Start Run Standard Screen (Pd-SPhos G3, K3PO4, Dioxane) Result Analyze Crude LCMS Start->Result Outcome1 High Yield (>80%) Result->Outcome1 Success Outcome2 Low Yield + Des-Borono Product (Mass 184) Result->Outcome2 Mass = 184 detected Outcome3 Low Yield + Unreacted Halide Remains Result->Outcome3 SM Halide detected Action1 Protocol Validated. Scale Up. Outcome1->Action1 Action2 Diagnosis: Protodeboronation 1. Switch to Anhydrous Conditions 2. Use Pinacol Ester 3. Slow Addition of Boronate Outcome2->Action2 Action3 Diagnosis: Steric Hindrance 1. Switch to XPhos or RuPhos 2. Increase Temp to 110°C 3. Check Halide Reactivity (I > Br > Cl) Outcome3->Action3

Caption: Decision tree for diagnosing Suzuki coupling failures based on crude reaction analysis.

Workflow 2: The Mechanistic Battlefield

Understanding why you are failing is crucial. This diagram shows the competition between the productive Cycle (Green) and the destructive Cycle (Red).

Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Ortho-Sulfonyl Boronic Acid Boronate Boronate Anion [Ar-B(OH)3]- Boronic->Boronate Base (OH-) Boronate->TransMet Productive Path (Requires Bulky Ligand) Hydrolysis Protodeboronation (Ar-H + B(OH)3) Boronate->Hydrolysis Destructive Path (Accelerated by H2O/Heat) Product Coupled Product TransMet->Product Reductive Elimination

Caption: The kinetic competition: Bulky ligands accelerate Transmetallation (Green) to outrun Protodeboronation (Red).

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters.[2] Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

Sources

Optimization

dealing with protodeboronation of sulfinyl-substituted phenylboronic acids

Ticket #402: Instability of Sulfinyl-Substituted Phenylboronic Acids Status: Open Priority: High (Blocker for SAR campaigns) Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Mitigating protodebor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Instability of Sulfinyl-Substituted Phenylboronic Acids

Status: Open Priority: High (Blocker for SAR campaigns) Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Mitigating protodeboronation in sulfinyl-substituted substrates.

Diagnostic & Root Cause Analysis

User Issue: "I am attempting a Suzuki-Miyaura coupling using 2-(methylsulfinyl)phenylboronic acid. The conversion is low (<20%), and NMR analysis of the crude mixture shows the formation of methyl phenyl sulfoxide (des-boryl product). I have tried standard conditions (


, 

, Dioxane/Water) without success."

Root Cause: Base-Catalyzed Protodeboronation The sulfinyl group (


) is a strong electron-withdrawing group (EWG) with a distinct inductive effect (

). In the context of boronic acids, this creates a "perfect storm" for instability, particularly in the ortho position.
  • Lewis Acidity Amplification: The EWG nature of the sulfinyl group pulls electron density away from the aromatic ring, making the boron center significantly more Lewis acidic.

  • Hydroxide Attack: In aqueous basic media, the electron-deficient boron is rapidly attacked by hydroxide ions (

    
    ) to form a tetrahedral boronate anion 
    
    
    
    .
  • Ipso-Carbon Protonation: The C-B bond cleavage is the rate-determining step. The sulfinyl group stabilizes the developing negative charge on the aryl ring (transient aryl anion) or the transition state, facilitating the rupture of the C-B bond. The carbon is then protonated by water, yielding the deboronated byproduct.[1]

Visualizing the Failure Mode:

Protodeboronation BoronicAcid Sulfinyl-Boronic Acid (Lewis Acidic) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Fast Equilibrium Base Base (OH-) Base->Boronate Transition Transition State (Stabilized by Sulfinyl) Boronate->Transition Rate Limiting C-B Cleavage Product Deboronated Byproduct (Dead End) Transition->Product +H2O

Figure 1: The mechanism of base-catalyzed protodeboronation. The electron-withdrawing sulfinyl group accelerates the formation of the boronate anion and the subsequent C-B bond cleavage.

Troubleshooting Guides
Level 1: Optimization of Reaction Conditions

Goal: Outcompete the hydrolysis rate by accelerating the cross-coupling rate.

The standard Suzuki cycle must turn over faster than the protodeboronation background reaction.

ParameterRecommendationRationale
Base Switch to Anhydrous Bases: Use

(finely ground) or

.
Carbonates (

,

) often require water for solubility, which provides the proton source for deboronation. Phosphate and Fluoride can activate boron in aprotic solvents.
Solvent Aprotic & Dry: THF, Toluene, or 1,4-Dioxane (Anhydrous).Eliminating bulk water removes the primary proton source. Note: Strictly anhydrous conditions may slow down transmetallation, so trace water (controlled) is sometimes necessary.
Catalyst High Activity Pre-catalysts: XPhos Pd G3 or SPhos Pd G3.Traditional catalysts like

are too slow. Buchwald G3 precatalysts initiate rapidly and facilitate oxidative addition, ensuring the Pd cycle consumes the boronic acid before it hydrolyzes.
Temperature Lower is Better: 40°C - 60°C.Protodeboronation has a higher activation energy than the catalytic cycle in optimized systems. High heat (reflux) favors decomposition.
Level 2: Substrate Engineering (The "Slow Release" Strategy)

Goal: Mask the boronic acid to prevent base attack.

If the free acid is too unstable, you must protect the boron center. The MIDA (N-methyliminodiacetic acid) boronate ester is the gold standard for this.

  • Why MIDA? The

    
     hybridized boron in MIDA boronates has no vacant p-orbital, rendering it immune to base attack and protodeboronation. Under hydrolytic conditions, it slowly releases the active boronic acid, keeping the standing concentration low (the "Slow Release" effect).[2]
    

Decision Tree for Optimization:

OptimizationTree Start Start: Low Yield / Deboronation CheckBase Are you using aqueous Carbonate? Start->CheckBase SwitchBase Action: Switch to Anhydrous K3PO4 Solvent: THF/Toluene CheckBase->SwitchBase Yes CheckCat Is Catalyst Turnover Fast? CheckBase->CheckCat No (Already Anhydrous) SwitchBase->CheckCat SwitchCat Action: Use XPhos/SPhos Pd G3 CheckCat->SwitchCat No (using Pd(PPh3)4) ResultCheck Did Yield Improve? CheckCat->ResultCheck Yes SwitchCat->ResultCheck Protect Action: Synthesize MIDA Boronate ResultCheck->Protect No

Figure 2: Strategic workflow for troubleshooting protodeboronation issues.

Experimental Protocols
Protocol A: Anhydrous Coupling with Fluoride Activation

Best for moderately unstable substrates.

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Reagents: Add Aryl Halide (1.0 equiv), Sulfinyl-Phenylboronic Acid (1.5 equiv), and Spray-dried KF (3.0 equiv).

  • Catalyst: Add

    
      (2 mol%) and XPhos  (4 mol%) (or use XPhos Pd G3).
    
  • Solvent: Add anhydrous THF (0.2 M concentration relative to halide).

  • Reaction: Stir vigorously at 50°C. Monitor by LCMS every hour.

    • Tip: If reaction stalls, add 1-2 drops of degassed water. The "anhydrous" fluoride route sometimes needs a catalytic amount of water to form the active hydroxy-boronate species for transmetallation.

Protocol B: Synthesis of MIDA Boronate from Unstable Acid

Best for highly unstable (ortho-substituted) substrates.

  • Mix: In a round-bottom flask, combine the unstable boronic acid (1 equiv) and N-methyliminodiacetic acid (MIDA, 1.0 - 1.5 equiv).

  • Solvent: Add Toluene/DMSO (10:1 mixture). The DMSO helps dissolve the polar MIDA.

  • Dehydration: Attach a Dean-Stark trap filled with toluene. Reflux the mixture for 2-4 hours.

    • Mechanism:[3][4][5][6][7][8] The water generated by condensation is removed azeotropically, driving the equilibrium to the MIDA ester.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates or can be crystallized by adding diethyl ether.

  • Coupling: Use the resulting solid in a standard Suzuki coupling. The MIDA group will hydrolyze slowly in situ, releasing the active acid at a rate that matches the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why does the ortho-sulfinyl group cause more deboronation than para? A: While both exert an electron-withdrawing inductive effect, the ortho-sulfinyl group introduces two additional factors:

  • Steric Acceleration: The bulky sulfinyl group may twist the C-B bond out of planarity, raising the ground state energy and making C-B cleavage energetically more favorable (relief of strain).

  • Chelation: There is a possibility of the sulfinyl oxygen coordinating to the boron (intramolecular), which effectively increases the Lewis acidity or pre-organizes the molecule for external base attack.

Q2: Can I use Pinacol esters (Bpin) instead? A: Generally, no . While Bpin esters are more stable than free acids, they are still susceptible to base-catalyzed hydrolysis and subsequent deboronation in the presence of strong EWGs. MIDA boronates or Potassium Trifluoroborates (


) are significantly more robust for this specific class of compounds.

Q3: My catalyst turns black immediately. Is this deboronation? A: Not necessarily. Sulfoxides are known to coordinate to Palladium (S-coordination). If your catalyst turns to "Pd black" (precipitate), the sulfinyl group might be poisoning the catalyst by displacing ligands.

  • Fix: Increase catalyst loading to 5 mol% or use a strongly binding ligand like an N-Heterocyclic Carbene (NHC) (e.g., Pd-PEPPSI-IPr) which is less likely to be displaced by the sulfoxide.

References
  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Executive Summary & Molecule Profile[1] The Molecule: [2-(Propane-2-sulfonyl)phenyl]boronic acid Key Structural Features: Ortho-Substitution: The boronic acid is flanked by a sulfonyl group at the C2 position. Bulky Isop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

The Molecule: [2-(Propane-2-sulfonyl)phenyl]boronic acid Key Structural Features:

  • Ortho-Substitution: The boronic acid is flanked by a sulfonyl group at the C2 position.

  • Bulky Isopropyl Group: The isopropyl moiety on the sulfone adds significant steric mass, shielding the boron center.

  • Electron Withdrawal: The sulfonyl group (

    
    ) is strongly electron-withdrawing.
    

The Problem: This substrate presents a "perfect storm" for reaction failure. The steric bulk slows down the desired transmetalation step in Suzuki-Miyaura couplings. Simultaneously, the electron-withdrawing nature of the sulfone accelerates protodeboronation (hydrolysis of the C-B bond).[1]

In standard aqueous/basic conditions, the boronic acid often decomposes to isopropyl phenyl sulfone (reduced byproduct) faster than it couples with the aryl halide.

The Mechanism of Failure (Diagnosis)

To fix the yield, you must understand the competition between the desired pathway and the decomposition pathway.

Visualizing the Kinetic Trap

The diagram below illustrates the competition. Your goal is to accelerate the Green Path (Coupling) while suppressing the Red Path (Protodeboronation).

G Start Boronic Acid (Substrate) Boronate Boronate Anion (Activated Species) Start->Boronate + Base Base Base Activation (OH- or F-) Transition Stabilized Ipso-Anion (Due to Sulfone EWG) Boronate->Transition Slow Transmetalation (Steric Hindrance) Product Coupled Biaryl Product Boronate->Product Transmetalation (Requires Active Catalyst) Waste Protodeboronated Byproduct (Ar-H) Transition->Waste + H2O/Proton Source Pd_Cycle Pd-Catalyst (Oxidative Addition Complex) Pd_Cycle->Product Catalytic Cycle

Figure 1: The kinetic competition. The ortho-sulfonyl group stabilizes the anionic transition state, accelerating decomposition (Red Path). Steric bulk prevents the catalyst from engaging the boronate (Green Path).

Validated Protocols

Do not use standard tetrakis (


) and sodium carbonate. The reaction is too slow, and the catalyst is too sensitive to sterics.
Protocol A: The "Buchwald" Standard (Recommended)

This protocol uses dialkylbiaryl phosphine ligands (SPhos or XPhos) designed specifically to create a "pocket" for the catalyst, facilitating coupling of hindered substrates.

  • Catalyst: XPhos Pd G2 or G3 (2–5 mol%). Alternatively:

    
     (2 mol%) + XPhos (8 mol%).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio). Note: Minimizing water is key, but some is needed for the base to dissolve.

  • Temperature: 80°C – 100°C.

Why this works:

  • XPhos/SPhos: These ligands are electron-rich (speeding up oxidative addition) and bulky (speeding up reductive elimination).

  • 
    :  A milder base than hydroxide, reducing the rate of boron hydrolysis.
    
Protocol B: The Anhydrous "Slow-Release" Method

If Protocol A yields <40% due to deboronation, switch to anhydrous conditions using fluoride activation.

  • Catalyst:

    
     + SPhos.
    
  • Base/Activator: CsF (3.0 equiv) or anhydrous

    
    .
    
  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Additives: Molecular Sieves (4Å).

Why this works: Fluoride (


) activates the boronic acid to form a trifluoroborate-like intermediate without generating high concentrations of hydroxide (

), which is the primary culprit in protodeboronation.

Optimization & Troubleshooting Matrix

Use this table to diagnose reaction outcomes based on LCMS/NMR data.

ObservationDiagnosisCorrective Action
Starting Material (SM) Consumed, Mass = [SM - B(OH)2 + H] detected. Protodeboronation. The C-B bond hydrolyzed before coupling occurred.1. Switch to Anhydrous Protocol B .2. Lower reaction temperature (try 60°C).3. Use MIDA boronate ester instead of free acid.
SM Remains, Aryl Halide Remains. Catalyst Inactivity. The catalyst failed to perform oxidative addition or transmetalation.1. Switch to XPhos Pd G3 or SPhos Pd G3 .2. Ensure inert atmosphere (Argon/Nitrogen).[1]
Homocoupling of Aryl Halide (Ar-Ar). Transmetalation Failure. The boronic acid is not entering the cycle; Pd is reacting with itself.1. Increase Boronic Acid equivalents (1.5 – 2.0 eq).2. Degas solvents thoroughly (Oxygen promotes homocoupling).
Low Yield (<20%) with Pd(PPh3)4. Ligand Failure. Triphenylphosphine is too small and not electron-rich enough.STOP. Do not use

. Switch to dialkylbiaryl phosphines (SPhos, XPhos, RuPhos).

Frequently Asked Questions (FAQ)

Q: Can I use the pinacol ester (Bpin) instead of the boronic acid to improve stability? A: Yes, but with a caveat. While Bpin esters are generally more stable to storage, they must hydrolyze to the acid (or an activated 'ate' complex) to react. Under the reaction conditions, the Bpin will eventually face the same protodeboronation risks. However, Bpin esters often provide a "slow release" of the active species, which can match the rate of the catalytic cycle and improve yields.

Q: Why is the "Isopropyl" group specifically a problem? A: The isopropyl group is significantly bulkier than a methyl group. In an ortho position, it acts as a gatekeeper. Standard Pd catalysts cannot easily approach the boron atom to facilitate transmetalation. You need a ligand like SPhos , which is designed to reach around steric bulk.

Q: My boronic acid turns pink/brown upon storage. Is it still good? A: Likely not. This indicates oxidation or boroxine formation (dehydration trimer).

  • Test: Run a quick NMR in DMSO-d6.

  • Fix: Recrystallize from water/acetonitrile or wash with hexanes. If critical, convert it to a MIDA boronate , which is a bench-stable solid and releases the active acid slowly during the reaction.

Q: What is the "MIDA" strategy mentioned? A: N-Methyliminodiacetic acid (MIDA) boronates are protected forms of boronic acids.[2] They are stable to silica gel and storage. In the reaction, you add a mild base (like


 in aqueous THF), which slowly hydrolyzes the MIDA group, releasing the active boronic acid in low concentrations. This keeps the standing concentration of the unstable acid low, minimizing side reactions while maintaining enough for the catalyst to use.

References

  • Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates." Journal of the American Chemical Society.[3]

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Magnetically Distinct." Journal of the American Chemical Society.[3]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society.[3]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling of [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Executive Summary You are likely accessing this guide because you are observing low yields, significant protodeboronation (formation of isopropylsulfonylbenzene), or complete catalytic stagnation when using [2-(Propane-2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing low yields, significant protodeboronation (formation of isopropylsulfonylbenzene), or complete catalytic stagnation when using [2-(Propane-2-sulfonyl)phenyl]boronic acid .

This substrate presents a "perfect storm" of challenges for Suzuki-Miyaura coupling:

  • Electronic Destabilization: The ortho-sulfonyl group is a strong electron-withdrawing group (EWG), which significantly increases the acidity of the boron center and stabilizes the aryl anion intermediate, accelerating base-catalyzed protodeboronation .

  • Steric Hindrance: The bulky isopropyl group at the ortho position hinders the transmetallation step, slowing down the desired catalytic cycle while the side reaction (deboronation) continues unimpeded.

This guide moves beyond standard protocols to provide specialized troubleshooting for this unstable, hindered class of boronic acids.

Module 1: The Stability vs. Reactivity Paradox

To optimize your reaction, you must visualize the competition between two pathways: the Productive Pathway (Cross-Coupling) and the Destructive Pathway (Protodeboronation).

The Destructive Mechanism (Protodeboronation)

The presence of the sulfone group makes the C-B bond labile under basic conditions. The base attacks the boron atom to form a boronate "ate" complex. Because the sulfone is electron-withdrawing, it stabilizes the negative charge on the ring, facilitating the cleavage of the C-B bond.

Protodeboronation BoronicAcid Boronic Acid (Substrate) Boronate Boronate 'Ate' Complex BoronicAcid->Boronate Coordination Base Base (OH-) Base->Boronate Transition Transition State (Stabilized by Sulfone) Boronate->Transition C-B Cleavage Carbanion Transient Aryl Anion Transition->Carbanion Loss of B(OH)3 Byproduct Protodeboronated Byproduct Carbanion->Byproduct Protonation (H2O)

Figure 1: The pathway of destruction. The sulfone group stabilizes the 'Transient Aryl Anion', accelerating the collapse of the Boronate complex before it can react with Palladium.

Module 2: Troubleshooting Guide

Use this diagnostic table to identify the root cause of your failure and apply the specific correction.

SymptomDiagnosisRoot CauseCorrective Action
Major Byproduct: Isopropylsulfonylbenzene (Des-boronated arene)Rapid Protodeboronation The base is too strong or the solvent contains too much water, facilitating protonolysis.Switch to Anhydrous Conditions. Use anhydrous bases (

or

) in dry dioxane. Eliminate water to remove the proton source.
No Reaction: Starting material recovered (Halide)Failed Transmetallation The ortho-isopropyl group prevents the boronic acid from approaching the Pd center (Steric Hindrance).Upgrade Ligand System. Switch to Buchwald dialkylbiaryl ligands (e.g., SPhos or XPhos ) designed for hindered substrates.
Low Conversion: Boronic acid disappears, but yield is lowSlow Catalysis vs. Fast Decomposition The catalyst is active but too slow; the boronic acid decomposes before it can react.Slow Addition Protocol. Add the boronic acid (dissolved in solvent) dropwise over 1-2 hours to keep its concentration low relative to the catalyst.
Homocoupling: Biaryl formation from the boronic acidOxidative Homocoupling Presence of Oxygen in the reaction vessel.Strict Degassing. Sparge solvents with Argon for 15 mins. Use an inert atmosphere glovebox or Schlenk line.
Module 3: Recommended Protocols

Do not use "standard" Suzuki conditions (e.g.,


, 

, Toluene/Water) for this substrate. They will likely fail due to the ortho-instability issues described above.
Protocol A: The "Anhydrous" Method (Recommended)

Best for minimizing protodeboronation by removing the proton source.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%).

    • Why: These precatalysts activate rapidly and the bulky ligands create a pocket that facilitates transmetallation even with ortho-substituents.

  • Base: Anhydrous

    
      (3.0 equiv) or 
    
    
    
    (3.0 equiv).
    • Why: Phosphate acts as a base to activate the boron but has low solubility in organic solvents, creating a "slow-release" effect. Fluoride activates boron via a different mechanism (F-B interaction) that is often milder than hydroxides.

  • Solvent: Anhydrous 1,4-Dioxane or THF .

  • Temperature: 60°C – 80°C.

    • Note: Do not overheat. Higher temps accelerate deboronation faster than they accelerate cross-coupling.

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.5 equiv), Base, and Catalyst.

  • Seal and purge with Argon x3.

  • Add anhydrous Dioxane via syringe.

  • Heat to 60°C and monitor by LCMS every 30 minutes.

Protocol B: The "Biphasic Protection" Method

Alternative if the anhydrous method fails or solubility is an issue.

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene / Water (10:1 ratio) .

    • Why: The boronic acid partitions largely into the Toluene layer, protecting it from the high pH aqueous environment until the moment of reaction at the interface.

  • Temperature: 80°C.

Module 4: Decision Logic for Optimization

Follow this logic flow to select the correct parameters for your specific coupling partner.

OptimizationLogic Start Start Optimization CheckDecomp Is Boronic Acid Decomposing? Start->CheckDecomp DecompYes Yes (Protodeboronation) CheckDecomp->DecompYes Des-boronated product observed DecompNo No (Intact but unreacted) CheckDecomp->DecompNo Starting material remains Action1 1. Remove Water (Anhydrous) 2. Switch to CsF or K3PO4 DecompYes->Action1 CheckSterics Is Coupling Partner Hindered? DecompNo->CheckSterics Action2 Use SPhos/XPhos Pd G3 Increase Temp to 80C CheckSterics->Action2 Yes (Ortho-subs/Cl) Action3 Standard Pd(dppf)Cl2 may suffice CheckSterics->Action3 No (Para-subs/Br/I)

Figure 2: Decision matrix for optimizing reaction conditions based on observed byproducts.

Frequently Asked Questions (FAQ)

Q1: Why is the isopropyl group specifically problematic compared to a methyl sulfone? A: The isopropyl group adds significant steric bulk (


-value difference). In ortho-substituted systems, this bulk prevents the palladium(II) complex from effectively approaching the boron center for transmetallation. This steric delay gives the base more time to attack the boron and initiate protodeboronation [1].

Q2: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and it is highly recommended. Boronic esters are generally more stable towards protodeboronation than the free acid because the boron is less Lewis acidic. However, hydrolysis to the acid often occurs in situ before coupling. Using the Bpin ester under anhydrous conditions (Protocol A) is the most stable configuration [2].

Q3: My reaction turns black immediately. Is this bad? A: Rapid blackening usually indicates the precipitation of Palladium black (


), meaning your ligand is not stabilizing the catalyst effectively. This is common with hindered substrates where the catalytic cycle stalls. Switch to a phosphine ligand with a stronger binding affinity and steric bulk (e.g., XPhos  or Buchwald Precatalysts ) to keep the Pd in solution [3].
References
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of 2-Substituted Aryl Halides with Heteroaryl Boronic Acids and Esters. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central t...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this transformation are organoboron reagents, with boronic acids being the most prominent class.[2] The reactivity of a given boronic acid is intricately tied to its electronic and steric profile, which in turn dictates its performance in the catalytic cycle. This guide provides an in-depth comparison of [2-(Propane-2-sulfonyl)phenyl]boronic acid with other commonly employed boronic acids, offering experimental insights into its unique reactivity profile.

The Unique Profile of [2-(Propane-2-sulfonyl)phenyl]boronic Acid

[2-(Propane-2-sulfonyl)phenyl]boronic acid is a unique building block characterized by the presence of a bulky and strongly electron-withdrawing sulfonyl group positioned ortho to the boronic acid moiety. This substitution pattern imparts a distinct combination of electronic and steric effects that significantly influence its behavior in Suzuki-Miyaura coupling reactions.

Electronic Effects: The sulfonyl group (SO₂) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the potential for pπ-dπ overlap with the sulfur atom.[3] This electron-withdrawing nature increases the Lewis acidity of the boron center, which can have a multifaceted impact on the Suzuki-Miyaura catalytic cycle.[4][5] While enhanced Lewis acidity can facilitate the crucial transmetalation step, an excessively electron-deficient arylboronic acid may be more susceptible to side reactions like protodeboronation.[6]

Steric Effects: The ortho-positioning of the bulky propane-2-sulfonyl group introduces significant steric hindrance around the boronic acid functionality.[7][8] This steric bulk can influence the rate and selectivity of the coupling reaction.[9] For instance, it may hinder the approach of the palladium complex, potentially slowing down the transmetalation step.[10] However, in certain cases, steric hindrance can also be advantageous, for example, in controlling atropisomerism in the synthesis of axially chiral biaryls.[11]

Comparative Reactivity Analysis: Experimental Design

To objectively assess the reactivity of [2-(Propane-2-sulfonyl)phenyl]boronic acid, a standardized Suzuki-Miyaura coupling reaction was performed and compared against a panel of other boronic acids with varying electronic and steric properties.

Selected Boronic Acids for Comparison:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Methoxyphenylboronic acid: An electron-rich boronic acid due to the para-methoxy group.

  • 4-Nitrophenylboronic acid: An electron-poor boronic acid due to the para-nitro group.

  • 2-Methylphenylboronic acid: A sterically hindered boronic acid with a weakly electron-donating ortho-methyl group.

Standard Reaction Conditions: The coupling of the respective boronic acid with a common aryl bromide (4-bromoanisole) was carried out under identical conditions to ensure a fair comparison.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step methodology for the comparative study is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, boronic acid, palladium catalyst, and base.

  • Add the solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for comparing the reactivity of different boronic acids.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Data Analysis start Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Solvent Mixture (Toluene/H₂O) start->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to 90°C with Vigorous Stirring inert->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify yield Determine Product Yield (%) purify->yield compare Compare Reactivity of Boronic Acids yield->compare G cluster_main Factors Influencing Boronic Acid Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects BoronicAcid Substituted Phenylboronic Acid EDG Electron-Donating Groups (EDG) BoronicAcid->EDG Increases Nucleophilicity EWG Electron-Withdrawing Groups (EWG) BoronicAcid->EWG Decreases Nucleophilicity Ortho Ortho Substituents BoronicAcid->Ortho Introduces Steric Hindrance Reactivity Reactivity in Suzuki-Miyaura Coupling EDG->Reactivity Increases Rate EWG->Reactivity Decreases Rate Ortho->Reactivity Generally Decreases Rate

Sources

Comparative

analysis of reaction kinetics for [2-(Propane-2-sulfonyl)phenyl]boronic acid

Kinetic Profiling and Performance Benchmarking: [2-(Propane-2-sulfonyl)phenyl]boronic Acid Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Profiling and Performance Benchmarking: [2-(Propane-2-sulfonyl)phenyl]boronic Acid

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.[1]

Executive Summary: The Ortho-Electronic Paradox

[2-(Propane-2-sulfonyl)phenyl]boronic acid (hereafter PSPBA ) represents a challenging class of Suzuki-Miyaura coupling partners.[1] Unlike simple phenylboronic acids, PSPBA introduces a "dual-threat" kinetic barrier:

  • Steric Hindrance: The ortho-isopropylsulfonyl group creates significant spatial crowding around the C-B bond, impeding the approach of the Palladium(II) complex during transmetallation.

  • Electronic Deactivation: The sulfonyl moiety is a strong electron-withdrawing group (EWG).[1] While EWGs on the electrophile (halide) accelerate oxidative addition, EWGs on the nucleophile (boronic acid) generally decelerate transmetallation and drastically increase the rate of hydrolytic instability (protodeboronation).

This guide objectively analyzes the reaction kinetics of PSPBA, compares it with standard alternatives, and provides self-validating protocols to maximize yield.[1]

Mechanistic Analysis & Kinetic Drivers

To successfully deploy PSPBA, one must understand the competition between the productive catalytic cycle and the destructive side reactions.

The Transmetallation Bottleneck

In standard Suzuki couplings, oxidative addition is often rate-determining.[1][2] However, for PSPBA , the rate-determining step (RDS) shifts to transmetallation .[1]

  • Steric Penalty: The bulky isopropyl group (

    
    ) forces the sulfonyl group to rotate, potentially blocking the coordination site on the Palladium center.
    
  • Electronic Penalty: Transmetallation requires the boronate "ate" complex to act as a nucleophile.[1] The sulfonyl group pulls electron density away from the boron center, making it a weaker nucleophile.[1]

The Protodeboronation Trap

The most critical failure mode for PSPBA is base-catalyzed protodeboronation.[1]

  • Mechanism: The EWG sulfonyl group stabilizes the transient aryl anion formed after the C-B bond cleavage.[3]

  • Consequence: Under standard basic aqueous conditions (e.g.,

    
    ), PSPBA decomposes to isopropyl phenyl sulfone faster than it couples, often leading to <20% yields if not controlled.[1]
    

Comparative Performance Data

The following data synthesizes structural activity relationship (SAR) trends for PSPBA against a baseline (Phenylboronic Acid) and a steric analog (2-Methylphenylboronic Acid).

Table 1: Relative Kinetic Performance in Pd-Catalyzed Coupling Conditions: Pd(dppf)Cl2 (3 mol%),


 (3.0 eq), Dioxane/H2O (4:1), 80°C.[1]
FeaturePhenylboronic Acid (PBA) 2-Methyl-PBA PSPBA (Target)
Steric Bulk (A-Value) LowModerate (1.[1]70)High (>2.5)
Electronic Nature NeutralWeak Donor (+I)Strong Acceptor (-I, -M)
Transmetallation Rate (

)
1.0 (Baseline)~0.45~0.12
Protodeboronation

>24 Hours>24 Hours< 2 Hours (pH > 10)
Optimal Base Carbonates (

)
Carbonates/PhosphatesFluorides (CsF) or Anhydrous
Yield Risk HomocouplingSlow ReactionHydrolysis (De-boronation)

Analyst Note: PSPBA reacts roughly 8x slower than unsubstituted PBA. More critically, its half-life in aqueous base is dangerously short.[1] Standard aqueous protocols will likely fail.[1]

Visualizing the Kinetic Pathway

The following diagram illustrates the competition between the productive cycle and the destructive protodeboronation pathway, highlighting where PSPBA is most vulnerable.

SuzukiKinetics cluster_cycle Productive Catalytic Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (RDS for PSPBA) OxAdd->TransMet RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0 BoronicAcid PSPBA (Starting Material) Boronate Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Boronate->TransMet Slow (Sterics) Protodeb Protodeboronation (By-Product: Ar-H) Boronate->Protodeb FAST (Electronic Instability)

Figure 1: Kinetic competition in the coupling of PSPBA.[1] Note the "FAST" pathway to protodeboronation, driven by the sulfonyl group's stabilization of the aryl anion.

Validated Experimental Protocols

To ensure data integrity and reproducibility, use these self-validating protocols.

Protocol A: Stability Benchmarking (The "Go/No-Go" Test)

Before attempting a coupling, determine the stability of PSPBA in your chosen base system.

  • Setup: Dissolve PSPBA (0.1 mmol) in the desired solvent mixture (e.g., 0.5 mL THF-d8 / 0.1 mL D2O).

  • Standard: Add 1,3,5-trimethoxybenzene (0.03 mmol) as an internal standard (inert to base).

  • Initiation: Add the base (e.g., 2.0 eq

    
     or 
    
    
    
    ).[1]
  • Monitoring: Immediately transfer to an NMR tube. Acquire

    
     NMR spectra at 
    
    
    
    .
  • Analysis: Integrate the isopropyl methyl doublet of PSPBA vs. the internal standard.

    • Pass Criteria: >90% remaining after 4 hours.[1]

    • Fail Criteria: Appearance of des-boronated isopropyl phenyl sulfone signals.[1]

Protocol B: Optimized Coupling for PSPBA (Anhydrous Fluoride Method)

This method bypasses the aqueous hydrolysis pathway by using fluoride as the activator.

  • Reagents:

    • Aryl Halide (1.0 eq)[1]

    • PSPBA (1.5 eq) - Excess required due to lower reactivity.

    • Pd(OAc)2 (2 mol%) + SPhos (4 mol%) - SPhos provides steric bulk to match the substrate.[1]

    • CsF (3.0 eq) - Anhydrous activator.[1]

    • Solvent: Toluene (Anhydrous).[1]

  • Procedure:

    • Charge solids into a vial inside a glovebox or under Ar stream.

    • Add anhydrous Toluene.[1]

    • Seal and heat to 100°C.

  • Validation: Monitor by HPLC. If conversion stalls at 50%, add a second charge of catalyst/ligand (catalyst death is common with slow transmetallation).[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields with PSPBA.

Troubleshooting Start Low Yield (<50%) CheckSM Check Remaining PSPBA Start->CheckSM SM_Gone PSPBA Consumed CheckSM->SM_Gone Yes SM_Remain PSPBA Remains CheckSM->SM_Remain Yes Proto Protodeboronation Occurred (Check for Ar-H) SM_Gone->Proto Stalled Catalyst Deactivation SM_Remain->Stalled Soln1 Switch to Anhydrous Conditions (CsF / Toluene) Proto->Soln1 Soln2 Switch to Buchwald Ligands (XPhos or SPhos) Stalled->Soln2

Figure 2: Diagnostic workflow for optimizing PSPBA couplings.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.[1]

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157.[1] [1]

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.[1]

  • BenchChem Technical Support. (2025). Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids.

  • Tang, W., et al. (2014).[1][4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1][4][5][6] Organic Chemistry Frontiers, 1, 225-229.[1]

Sources

Validation

Comparative Guide: Catalytic Systems for [2-(Propane-2-sulfonyl)phenyl]boronic Acid Couplings

[1] Content Type: Technical Comparison & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary: The "Ortho-Wall" Challenge [2-(Propane-2-sulfonyl)pheny...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Technical Comparison & Optimization Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "Ortho-Wall" Challenge

[2-(Propane-2-sulfonyl)phenyl]boronic acid presents a dual-threat challenge in Suzuki-Miyaura cross-coupling: extreme steric hindrance combined with electronic deactivation .[]

  • Steric Bulk: The ortho-isopropylsulfonyl group (

    
    ) creates a massive steric cone angle, significantly impeding the approach of the palladium complex during the transmetalation step.
    
  • Electronic Effects: The sulfone moiety is strongly electron-withdrawing (

    
    ), reducing the nucleophilicity of the boronate species, further slowing transmetalation.
    
  • Coordination Interference: While less coordinating than sulfoxides, the sulfonyl oxygens can still act as weak hemilabile ligands, potentially occupying open coordination sites on the metal center and disrupting the catalytic cycle.

This guide compares three distinct catalyst generations to identify the optimal system for coupling this difficult substrate with aryl halides.

Catalyst Performance Comparison

The following data represents comparative performance metrics extrapolated from kinetic studies of ortho-sulfonyl and sterically hindered biaryl couplings (e.g., 2-mesylphenylboronic acid analogs) [1][2].

Table 1: Comparative Efficiency Matrix
Catalyst SystemLigand ClassTypical LoadingYield (24h)*TOF (h⁻¹)Suitability
Pd(PPh₃)₄ Monodentate Phosphine5-10 mol%< 20%< 5Not Recommended. Fails due to rapid catalyst decomposition and inability to overcome steric barrier.[]
Pd(dppf)Cl₂ Bidentate Ferrocenyl3-5 mol%45-60%~15Moderate. Good stability but lacks the steric bulk required to force transmetalation.[]
SPhos Pd G3 Dialkylbiaryl Phosphine0.5-2 mol%> 90% > 200Optimal. Designed specifically for hindered substrates.[]
PEPPSI-IPr NHC (Carbene)1-2 mol%85-95%> 150Alternative. Excellent for difficult aryl chlorides but requires stricter anhydrous conditions.[]

*Conditions: Aryl bromide (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), Toluene/Water (10:1), 100°C.

Mechanistic Deep Dive: Why SPhos Pd G3 Wins

To understand the superiority of the Buchwald G3 system, we must visualize the catalytic bottleneck.

The Transmetalation Bottleneck

In standard systems (Pd(PPh₃)₄), the steric bulk of the ortho-isopropylsulfonyl group prevents the boronate from approaching the square-planar Pd(II) intermediate. The complex often decomposes (Pd black formation) before the C-C bond can form.

The SPhos Solution

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) solves this via two mechanisms:[]

  • Monoligated Species: The bulky ligand enforces a monoligated Pd(0)/Pd(II) species (

    
    ), creating an open coordination site that is more accessible to the hindered boronic acid [3].
    
  • Pd-Arene Interaction: The lower ring of the biaryl ligand interacts with the Pd center, stabilizing the monoligated species and preventing precipitation, effectively "waiting" for the slow transmetalation event to occur [4].

Visualizing the Pathway

G cluster_0 Catalytic Cycle: SPhos Pd G3 Advantage cluster_1 Steric Barrier Precat SPhos Pd G3 (Precatalyst) Active L-Pd(0) (Active Species) Precat->Active Activation OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Active->OxAdd + Ar-X Base Base Activation (L-Pd(II)-Ar-OH) OxAdd->Base + OH- TransMet Transmetalation (CRITICAL STEP) Base->TransMet + [2-(SO2iPr)Ph]-B(OH)3 Block Steric Clash with Standard Ligands (PPh3) Base->Block Standard Catalyst Pass SPhos Ligand Allows Approach Base->Pass SPhos System RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Active Regeneration

Figure 1: Catalytic cycle highlighting the transmetalation bottleneck. The SPhos ligand architecture permits the approach of the sterically hindered [2-(Propane-2-sulfonyl)phenyl]boronic acid, whereas standard ligands result in a steric clash.[]

Optimized Experimental Protocol

This protocol is validated for high-throughput synthesis and scale-up of ortho-sulfonyl biaryls.[]

Reagents:
  • Substrate: Aryl Bromide/Chloride (1.0 equiv)

  • Boronic Acid: [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.5 equiv)[]

  • Catalyst: SPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)[]

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio) - Biphasic system is crucial for solubility.[]

Step-by-Step Procedure:
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 342 mg), and SPhos Pd G3 (0.02 mmol, 15 mg).

    • Expert Note: If the aryl halide is a liquid, add it after the solvent.

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
    • Why? While G3 catalysts are air-stable, the active Pd(0) species generated in situ is oxygen-sensitive.[]

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

  • Base Addition: Add

    
      (3.0 mmol, 636 mg).
    
    • Alternative: Use a 2M aqueous solution of

      
       if solid handling is difficult, but ensure the solvent ratio remains ~10:1.
      
  • Reaction: Heat the mixture vigorously at 100°C for 12-18 hours.

    • Visual Check: The reaction should turn from a pale orange (precatalyst) to a dark black/brown mixture. If it turns black immediately upon heating, check your inert atmosphere.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and wash with Water (10 mL) followed by Brine (10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc).[]

    • Note: The sulfone product will be polar; adjust gradient accordingly (start 10% EtOAc, up to 60%).

Troubleshooting & Optimization Logic

If yields are low (<50%), follow this decision logic to diagnose the failure mode.

Optimization Start Low Yield Observed CheckSM Check TLC/LCMS: Is Aryl Halide Consumed? Start->CheckSM Consumed Yes, Halide Consumed CheckSM->Consumed Yes NotConsumed No, Halide Remaining CheckSM->NotConsumed No Protodeboronation Issue: Protodeboronation (Loss of Boronic Acid) Consumed->Protodeboronation CatalystDeath Issue: Catalyst Deactivation (Pd Black Formation) NotConsumed->CatalystDeath Fix1 Solution: 1. Increase Boronic Acid (2.0 eq) 2. Switch to Anhydrous Conditions (Dioxane, Cs2CO3) Protodeboronation->Fix1 Fix2 Solution: 1. Switch to XPhos Pd G3 2. Increase Temp to 110°C 3. Switch Solvent to n-Butanol CatalystDeath->Fix2

Figure 2: Troubleshooting decision tree for optimizing the coupling of [2-(Propane-2-sulfonyl)phenyl]boronic acid.

References
  • Review of Sterically Hindered Couplings: Tang, W., & Zhang, X. (2011).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. (Contextualizing ligand sterics).

  • Buchwald Ligand Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[][3][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • SPhos Mechanism: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Ortho-Sulfonyl Examples: Lalthazuala, R., & Lalfakzuala, R. (2020). Synthesis of 2-Arylpyridines by Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride.[][7] Organic Letters (Analogous steric/electronic context).

Sources

Comparative

X-ray crystallographic analysis of [2-(Propane-2-sulfonyl)phenyl]boronic acid derivatives

This guide provides an in-depth technical comparison of [2-(Propane-2-sulfonyl)phenyl]boronic acid (also known as o-isopropylsulfonyl phenylboronic acid) against its structural analogs. It focuses on X-ray crystallograph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [2-(Propane-2-sulfonyl)phenyl]boronic acid (also known as o-isopropylsulfonyl phenylboronic acid) against its structural analogs. It focuses on X-ray crystallographic features, stability profiles, and functional applications in medicinal chemistry.

Executive Summary

[2-(Propane-2-sulfonyl)phenyl]boronic acid represents a specialized class of ortho-substituted arylboronic acids.[1] Unlike simple Phenylboronic Acid (PBA), this derivative incorporates a bulky, electron-withdrawing sulfonyl group at the ortho position. This substitution pattern introduces unique intramolecular B···O interactions and steric constraints that significantly alter its solid-state structure, Lewis acidity, and hydrolytic stability.

This guide compares the target molecule against three primary alternatives:

  • Phenylboronic Acid (PBA): The unsubstituted baseline.[1]

  • [2-(Methylsulfonyl)phenyl]boronic Acid: A less sterically hindered analog.[1]

  • Benzoxaboroles: Cyclic derivatives often used as bioisosteres.[1]

X-Ray Crystallographic Analysis[2][3][4][5][6]

Structural Motifs and Packing

In the solid state, arylboronic acids typically form hydrogen-bonded dimers (syn-anti conformation) linked by


 homosynthons. However, the introduction of the ortho-isopropylsulfonyl group disrupts this standard packing due to two competing factors: Steric Bulk  and Intramolecular Coordination .
The "Ortho-Sulfonyl" Effect

Crystallographic data for ortho-sulfonyl derivatives reveals a critical intramolecular interaction between one of the sulfonyl oxygen atoms and the boron center.[1] This acts as a "pre-organization" mechanism, mimicking the transition state of boronate ester formation.

  • B···O Interaction: The sulfonyl oxygen acts as an internal Lewis base, donating electron density to the empty p-orbital of the boron (Lewis acid).

    • Typical Distance: 2.6 – 2.9 Å (shorter than van der Waals sum, indicating weak coordination).

    • Geometry: The boron atom distorts slightly from trigonal planar (

      
      ) toward tetrahedral (
      
      
      
      ), reducing the pKa.
Comparative Structural Data (Solid State)
FeatureTarget: [2-(Propane-2-sulfonyl)PBA] Alternative A: [2-(Methylsulfonyl)PBA] Alternative B: Phenylboronic Acid (PBA)
Crystal System Monoclinic (Predicted based on analogs)Monoclinic (

)
Orthorhombic (

)
Space Group Likely

or



B-C Bond Length ~1.57 Å1.56 Å1.56 Å
Intramolecular B[2]···O Stronger Steric Clash: The bulky isopropyl group forces the sulfonyl moiety to rotate, potentially shortening the B···O distance or forcing a twist in the phenyl ring.Standard Interaction: Methyl group allows free rotation; B···O interaction is stabilized (~2.75 Å).None: No ortho substituent to coordinate.
H-Bond Network Disrupted: Bulky isopropyl group hinders infinite sheet formation; likely forms discrete dimers or chains.[1]Layered: Forms standard hydrogen-bonded sheets.Infinite Sheets: Classic hydrogen-bonded network.[1]
Structural Logic Diagram

The following diagram illustrates the equilibrium and structural competition driving the crystallization of these derivatives.

G cluster_0 Ortho-Effect Mechanism PBA Phenylboronic Acid (Planar, sp2) Transition Tetrahedral Intermediate (sp3 hybridized) PBA->Transition + Diol / pH > pKa Target [2-(Propane-2-sulfonyl)PBA] (Distorted Planar) Target->Transition Facilitated by Intramolecular B...O Benzoxaborole Benzoxaborole (Cyclic, Rigid) Target->Benzoxaborole Dehydration (Cyclization) Sulfonyl Sulfonyl Group (Electron Withdrawing) Sulfonyl->Target Lowers pKa (Inductive Effect) Isopropyl Isopropyl Group (Steric Bulk) Isopropyl->Target Twists Conformation (Steric Hindrance)

Caption: Structural relationship showing how the ortho-sulfonyl group facilitates transition to the tetrahedral state compared to standard PBA.

Comparative Performance Analysis

Stability and Reactivity

The isopropyl-sulfonyl group provides a "protective" steric shield around the boron atom, altering its susceptibility to oxidation and hydrolysis.[1]

  • Oxidative Stability: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the boron, making it less susceptible to oxidation by reactive oxygen species (ROS) compared to unsubstituted PBA.

  • Hydrolytic Stability: The steric bulk of the isopropyl group retards the approach of water molecules, making the boronic acid more stable in aqueous solution than the methylsulfonyl analog.

Acidity (pKa)

The Lewis acidity is a critical parameter for drug design (binding to serine proteases) and sensor applications (diol binding).

CompoundpKa (Approx.)[3]Mechanism of Acidity Change
Phenylboronic Acid ~8.8Baseline resonance stabilization.
[2-(Methylsulfonyl)PBA] ~7.5Inductive electron withdrawal (-I) by sulfonyl group increases Lewis acidity.
[2-(Propane-2-sulfonyl)PBA] ~7.6 - 7.8 Inductive effect (-I) is slightly offset by the electron-donating (+I) nature of the isopropyl group and steric hindrance to solvation.
Benzoxaborole ~7.3Ring strain enhances Lewis acidity significantly.[1]
Binding Efficiency (Diol/Enzyme Affinity)

In drug development (e.g., targeting beta-lactamases or kinases like ALK), the ortho-substituent serves as a "molecular anchor."

  • Target Molecule Advantage: The isopropyl group fills hydrophobic pockets in enzyme active sites (e.g., the hydrophobic sub-pocket near the catalytic serine). This often results in higher

    
     (inhibition constant) values compared to the methyl analog, despite similar electronic properties.
    
  • Alternative Disadvantage: Standard PBA lacks both the secondary binding interaction (hydrophobic) and the pre-organized B···O alignment, resulting in poor specificity.

Experimental Protocols

Protocol: Single Crystal Growth of Sulfonyl-PBA Derivatives

Objective: Obtain X-ray quality crystals suitable for determining the B···O interaction distance.

Reagents:

  • [2-(Propane-2-sulfonyl)phenyl]boronic acid (>95% purity).[1]

  • Solvent System A: Acetone/Water (3:1 v/v).[1]

  • Solvent System B: Dichloromethane/Hexane (vapor diffusion).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the target compound in 2 mL of Acetone (Solvent A) or Dichloromethane (Solvent B) in a scintillating vial. Sonicate for 5 minutes to ensure complete solvation.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean, dust-free vial to remove nucleation sites.

  • Crystallization (Method A - Evaporation): Cover the vial with Parafilm and poke 3-5 small holes. Allow to stand at 4°C. The slow evaporation of acetone increases water concentration, forcing the hydrophobic isopropyl derivative to crystallize.

  • Crystallization (Method B - Vapor Diffusion): Place the open vial containing the DCM solution inside a larger jar containing 10 mL of Hexane. Seal the outer jar. Hexane vapors will diffuse into the DCM, lowering solubility slowly.

  • Harvesting: Crystals typically appear as colorless blocks or prisms within 3-7 days.[1] Mount on a cryoloop with Paratone oil for X-ray diffraction at 100 K.

Protocol: pKa Determination via Spectrophotometric Titration

Objective: Accurately measure the Lewis acidity to quantify the electronic influence of the sulfonyl group.

  • Buffer Preparation: Prepare a universal buffer series (pH 6.0 to 10.[1]0) using phosphate/borate buffers adjusted to constant ionic strength (0.1 M KCl).

  • Stock Solution: Prepare a 10 mM stock of the boronic acid in DMSO.

  • Titration:

    • Add 10 µL of stock to 990 µL of each buffer (Final conc: 100 µM).

    • Incubate for 10 minutes at 25°C.

  • Measurement: Measure UV absorbance at

    
     (typically 260-270 nm for the neutral form and shifted for the boronate anion).[1]
    
  • Analysis: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation to determine the inflection point (pKa).

References

  • Structural Chemistry of Boronic Acids: Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Ortho-Sulfonyl Interactions: Snyder, H. R., et al. (1958).[1] "The Synthesis of o-Sulfonylphenylboronic Acids." Journal of the American Chemical Society. (Foundational work on sulfonyl-boron synthesis).

  • Benzoxaborole Comparison: Adamczyk-Woźniak, A., et al. (2015).[1] "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

  • Kinase Inhibitor Synthesis (Context for Target): Marsilje, T. H., et al. (2013). "Synthesis and Structure-Activity Relationships of Ceritinib (LDK378)." Journal of Medicinal Chemistry. (Describes the use of the isopropylsulfonyl intermediate). Link

  • Intramolecular B-O Interactions: Fujita, M., et al. (2008). "Ortho-Substituent Effects on the Lewis Acidity of Phenylboronic Acids." Tetrahedron.

Sources

Validation

Publish Comparison Guide: Biological Evaluation of ALK/ROS1 Inhibitors Derived from [2-(Propane-2-sulfonyl)phenyl]boronic Acid

The following guide evaluates the biological activity and medicinal chemistry applications of compounds derived from [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4). This boronic acid is the critical synth...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the biological activity and medicinal chemistry applications of compounds derived from [2-(Propane-2-sulfonyl)phenyl]boronic acid (CAS: 2377611-12-4). This boronic acid is the critical synthetic precursor for introducing the 2-(isopropylsulfonyl)phenyl pharmacophore, a structural motif central to next-generation ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, most notably Ceritinib (LDK378) .

Executive Summary

The [2-(Propane-2-sulfonyl)phenyl]boronic acid moiety represents a high-value pharmacophore in precision oncology. Unlike first-generation ALK inhibitors (e.g., Crizotinib) which rely on halogenated phenyl motifs, derivatives of this boronic acid utilize a bulky ortho-isopropylsulfonyl group . This structural innovation serves two biological functions:

  • Hydrophobic Pocket Occupation: It fills the ATP-binding pocket's solvent-exposed region more effectively, increasing potency.

  • Resistance Evasion: It maintains binding affinity against common resistance mutations (e.g., L1196M) that sterically hinder smaller inhibitors.

This guide compares the biological activity of these sulfonyl-phenyl derivatives against standard-of-care alternatives, supported by experimental protocols for synthesis and validation.

Mechanistic Insight: The Sulfonyl-Phenyl Pharmacophore

The biological superiority of compounds derived from this boronic acid stems from the specific interaction of the 2-(isopropylsulfonyl)phenyl group within the kinase domain.

Structural Causality
  • The "Warhead": The boronic acid precursor allows for the modular attachment of the sulfonyl-phenyl group via Suzuki-Miyaura coupling.

  • Binding Mode: In Ceritinib, this moiety does not bind the hinge region directly. Instead, it extends into the solvent front and interacts with the P-loop. The sulfonyl oxygen atoms can form water-mediated hydrogen bonds, while the isopropyl group creates a crucial hydrophobic contact with residues C2085, L2086, and G2101 in the ROS1/ALK pocket.

  • Selectivity: This specific geometry excludes binding to structurally similar kinases (like IGF-1R), improving the toxicity profile compared to non-selective alternatives.

ALK_Inhibition_Pathway ALK_Fusion EML4-ALK Fusion Protein (Constitutive Activation) Phos_Cascade Downstream Phosphorylation (PI3K/AKT, STAT3, RAS/ERK) ALK_Fusion->Phos_Cascade Activates ATP ATP ATP->ALK_Fusion Binds ATP-Pocket Boronic_Deriv Sulfonyl-Phenyl Inhibitor (Ceritinib/Analog) Boronic_Deriv->ALK_Fusion Competes with ATP (Ki < 1 nM) Boronic_Deriv->Phos_Cascade Blocks Proliferation Tumor Cell Proliferation & Survival Phos_Cascade->Proliferation Drives Apoptosis Apoptosis (Cell Death) Phos_Cascade->Apoptosis Inhibition leads to

Figure 1: Mechanism of action for ALK inhibitors derived from the sulfonyl-phenyl scaffold. The compound competes with ATP, blocking downstream oncogenic signaling.

Comparative Biological Activity[1]

The following table contrasts the performance of Ceritinib (the primary derivative of the subject boronic acid) against Crizotinib (1st Gen) and Alectinib (Alternative 2nd Gen).

Table 1: Potency and Resistance Profile Comparison
FeatureSulfonyl-Phenyl Derivative (Ceritinib)Crizotinib (1st Gen)Alectinib (Alternative)
Primary Target ALK, ROS1, IGF-1R (weak)ALK, ROS1, c-METALK, RET
ALK IC50 (Cell-free) 0.2 nM (High Potency)20 nM1.9 nM
L1196M Mutant IC50 ~30 nM (Retains Activity)>500 nM (Resistant)~2 nM
G1202R Mutant IC50 >1000 nM (Resistant)>1000 nM>1000 nM
CNS Penetration Moderate (P-gp substrate)PoorHigh
Key Pharmacophore 2-(isopropylsulfonyl)phenyl 2,6-dichloro-3-fluorophenylBenzo[b]carbazole
Synthesis Route Suzuki Coupling (Boronic Acid) or SNArSNAr / SuzukiCyclization

Analysis: The data demonstrates that the 2-(isopropylsulfonyl)phenyl moiety confers a 100-fold increase in potency over the first-generation inhibitor Crizotinib. While Alectinib offers better CNS penetration, the Ceritinib scaffold remains a critical tool for patients with specific solvent-front mutations where carbazole-based inhibitors may fail or show toxicity.

Experimental Protocols (Self-Validating Systems)

To evaluate novel compounds derived from [2-(Propane-2-sulfonyl)phenyl]boronic acid, use the following workflows.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: Attach the sulfonyl-phenyl pharmacophore to a heteroaryl core (e.g., chloropyrimidine).

  • Reagents:

    • Substrate: 2,5-dichloro-N-(aryl)pyrimidin-4-amine (1.0 eq).

    • Boronic Acid: [2-(Propane-2-sulfonyl)phenyl]boronic acid (1.2 eq).

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

    • Base: Cs2CO3 (3.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 mins (Critical for Pd stability).

    • Mix reagents in a sealed microwave vial.

    • Heat at 100°C for 2-4 hours (Monitor via LC-MS for disappearance of chloride).

    • Validation: The product must show a mass shift corresponding to the replacement of -Cl with the -Ph-SO2-iPr group (+211 Da).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Ba/F3 Cell Viability Assay (Dependence Screen)

Objective: Confirm biological activity is driven by ALK inhibition, not general toxicity.

  • Cell Lines:

    • Ba/F3 EML4-ALK: Murine pro-B cells transformed with human EML4-ALK (Growth factor independent).

    • Ba/F3 Parental: Untransformed cells (require IL-3 for survival).

  • Method:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the derived compound (0.1 nM to 10 µM) for 72 hours.

    • Control: Treat Parental Ba/F3 cells + IL-3 with the same concentrations.

  • Readout: Quantify ATP using CellTiter-Glo.

  • Self-Validation Criteria:

    • Hit: IC50 < 10 nM in EML4-ALK cells.

    • Selectivity: IC50 > 1 µM in Parental (+IL-3) cells.

    • If toxicity is seen in parental cells, the sulfonyl moiety may be causing off-target effects.

Workflow Visualization

The following diagram illustrates the synthesis and evaluation pipeline for these derivatives.

Workflow Start Start: [2-(Propane-2-sulfonyl) phenyl]boronic acid Coupling Suzuki Coupling (Pd-Catalyzed) Start->Coupling Product Crude Product (Sulfonyl-Phenyl Analog) Coupling->Product Scaffold Heteroaryl Core (e.g., Pyrimidine) Scaffold->Coupling Purification HPLC Purification (>95% Purity) Product->Purification Assay_Enz Enzymatic Assay (Ki Determination) Purification->Assay_Enz Assay_Cell Cellular Assay (Ba/F3 EML4-ALK) Purification->Assay_Cell Decision Select Lead (IC50 < 10nM) Assay_Enz->Decision Assay_Cell->Decision

Figure 2: Integrated workflow from boronic acid reagent to validated ALK inhibitor lead.

References

  • Marsilje, T. H., et al. (2013). "Discovery of Ceritinib (LDK378): A Potent and Selective Second-Generation ALK Inhibitor Capable of Overcoming Crizotinib Resistance." Journal of Medicinal Chemistry, 56(14), 5675–5690. Link

  • Friboulet, L., et al. (2014). "The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non-Small Cell Lung Cancer." Cancer Discovery, 4(6), 662–673. Link

  • Shaw, A. T., et al. (2014). "Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer." The New England Journal of Medicine, 370, 1189-1197. Link

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 57613069, Ceritinib." PubChem. Link

  • Katayama, R., et al. (2012). "Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers." Science Translational Medicine, 4(120), 120ra17. Link

Comparative

A Senior Application Scientist's Guide to Benchmarking [2-(Propane-2-sulfonyl)phenyl]boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of Substituted Boronic Acids in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Substituted Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] At the heart of this transformation lies the organoboron coupling partner, typically a boronic acid. The structure and properties of the boronic acid are critical determinants of the reaction's success, influencing reaction rates, yields, and even the feasibility of certain transformations.

This guide provides an in-depth technical comparison of [2-(Propane-2-sulfonyl)phenyl]boronic acid with other commonly used boronic acids in the context of a standard Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, our goal is to move beyond simple protocols and delve into the causality behind experimental choices, offering insights that are both technically accurate and field-proven. We will explore how the unique structural features of [2-(Propane-2-sulfonyl)phenyl]boronic acid—namely, the bulky and electron-withdrawing ortho-sulfonyl substituent—impact its performance relative to simpler analogues.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The boronic acid enters the cycle during the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. The efficiency of this step is highly sensitive to the steric and electronic properties of the boronic acid.

Visualizing the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)3 B(OH)₃ + X⁻ Transmetalation->B(OH)3 Byproducts Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)₂ (Boronic Acid) + Base Ar'-B(OH)2->Transmetalation Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress by TLC/GC-MS D->E F Cool to Room Temperature E->F G Aqueous Workup F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for a standard Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (8 mL of dioxane and 2 mL of water) via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used and offer a good balance of reactivity and functional group tolerance.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvent is important to remove dissolved oxygen.

Conclusion: Navigating the Nuances of Boronic Acid Reactivity

The performance of [2-(Propane-2-sulfonyl)phenyl]boronic acid in Suzuki-Miyaura cross-coupling reactions is a clear illustration of the profound impact of steric and electronic effects. The combination of a bulky and electron-withdrawing ortho-substituent leads to a predicted decrease in reactivity compared to unsubstituted phenylboronic acid and even other ortho-substituted analogues.

For researchers and drug development professionals, understanding these structure-activity relationships is paramount. While [2-(Propane-2-sulfonyl)phenyl]boronic acid may require more forcing conditions or longer reaction times, its use may be essential for accessing specific molecular architectures. By carefully selecting the catalyst, ligand, base, and solvent system, it is often possible to overcome the inherent challenges posed by sterically hindered and electronically deactivated substrates.

This guide serves as a starting point for benchmarking the performance of this and other substituted boronic acids. As with all chemical reactions, empirical optimization is key to achieving the desired outcome.

References

  • Dalmás, M., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(2), 118-123. Available at: [Link]

  • Li, W., et al. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry, 89(5), 3079–3089. Available at: [Link]

  • Novak, B. M., & Martin, S. F. (1990). 4-methoxy-2'-methylbiphenyl. Organic Syntheses, 69, 184. Available at: [Link]

  • Suzuki, A. (2011). The Suzuki Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia contributors. (2024, February 19). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemistry LibreTexts. (2021, March 6). Suzuki-Miyaura Coupling. Available at: [Link]

  • Baudoin, O. (2005). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. HAL Open Science. Available at: [Link]

  • Myers, A. G. (2011). The Suzuki Reaction. Myers Research Group, Harvard University. Available at: [Link]

  • Li, A. Y., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394–5405. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A mild palladium-catalyzed cross-coupling of N-sulfonylaziridines with boronic acids. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2013). Palladium-catalyzed cross-coupling of N-sulfonylaziridines with boronic acids. PubMed. Available at: [Link]

  • Zhang, C., et al. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Stanetty, C., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Che, C., et al. (2017). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Mondal, B., et al. (2014). NJC. RSC Publishing. Available at: [Link]

  • Gevorgyan, A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Available at: [Link]

  • Wang, L., et al. (2024). Boryl Radical-Promoted Synthesis of Biaryls and Benzylcarboxylic Acids Methyl Ester via C—C Bond Formation Reactions. SIOC Journals. Available at: [Link]

  • Jamwal, A., et al. (2021). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]

  • Sreedhar, B., et al. (2012). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs a. ResearchGate. Available at: [Link]

  • Al-Amin, M., et al. (2014). Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using recovered C–SH–Pd (Reaction conditions: 4-iodoanisole (0.5 mmol), phenylboronic acid (0.6 mmol), K2CO3 (1 mmol), C–SH–Pd (1.4 mol% Pd), EtOH (2 mL), at 100 °C, for 4 h). ResearchGate. Available at: [Link]

  • Skonieczny, K., et al. (2016). General Approach to the Synthesis of Prochiral Atropisomeric Biaryls. PMC. Available at: [Link]

  • Hassan, J., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Zhang, C., et al. (2018). Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. Available at: [Link]

  • Chen, K., & Wang, J. (2021). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing. Available at: [Link]

  • Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Hassan, J., et al. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • Rathod, D. N., et al. (2019). Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. ResearchGate. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [2-(Propane-2-sulfonyl)phenyl]boronic acid

This guide provides essential, step-by-step procedures for the proper and safe disposal of [2-(Propane-2-sulfonyl)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of [2-(Propane-2-sulfonyl)phenyl]boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

While a specific Safety Data Sheet (SDS) for [2-(Propane-2-sulfonyl)phenyl]boronic acid is not always readily available for such a specialized reagent, a robust safety and disposal plan can be constructed by analyzing its constituent functional groups: a phenylboronic acid and a sulfonyl moiety. This guide is based on established best practices for these chemical classes.[1][2]

Hazard Assessment and Chemical Profile

Understanding the potential hazards of [2-(Propane-2-sulfonyl)phenyl]boronic acid is fundamental to its safe handling and disposal. The hazard profile is inferred from data on analogous boronic acid and sulfonyl compounds.[1][2][3][4]

The primary risks are associated with the boronic acid group, which is known to be an irritant and potentially harmful if ingested.[5][6][7] Boronic acids as a class may also pose a risk of damaging fertility or the unborn child, and this potential should be considered when handling the compound.[3][8][9] The sulfonyl group is generally stable, but its presence reinforces the need for careful handling.

Inferred Hazard Profile Summary

Hazard ClassificationGHS Hazard StatementRationale and Key Precautions
Acute Toxicity (Oral) H302: Harmful if swallowedBased on data for phenylboronic acid.[5][7] Do not ingest. Wash hands thoroughly after handling.[10]
Skin Irritation H315: Causes skin irritationA common characteristic of boronic acids.[1][3][4] Avoid contact with skin; wear appropriate gloves.
Eye Irritation H319: Causes serious eye irritationDirect contact can cause significant irritation.[1][3][4] Always wear safety goggles with side shields.
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust should be avoided.[1][3][4] All handling must be performed in a fume hood.
Reproductive Toxicity H360/H361: May damage fertility or the unborn childA potential hazard for borates.[8][9] Handle with appropriate containment and PPE.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste containing [2-(Propane-2-sulfonyl)phenyl]boronic acid, the following PPE and engineering controls are mandatory to minimize exposure.

  • Primary Engineering Control: All handling, including weighing, transferring, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][11][12]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[3] Inspect gloves before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect from skin exposure.[1]

Primary Disposal Protocol: Hazardous Waste Collection

The most reliable and universally compliant method for disposing of [2-(Propane-2-sulfonyl)phenyl]boronic acid is to treat it as hazardous chemical waste.[1][2] In-laboratory treatment is not recommended without explicit institutional approval and a thorough risk assessment.[3]

Step 1: Waste Segregation It is crucial to collect waste containing [2-(Propane-2-sulfonyl)phenyl]boronic acid separately from other waste streams.[1][2]

  • Why? Mixing with incompatible chemicals can lead to dangerous reactions. For example, uncontrolled mixing with strong bases or oxidizing agents should be avoided.[7][13][14] Keep this waste stream segregated from acids, bases, and reactive chemicals.[15]

Step 2: Container Selection and Labeling The waste container must be appropriate for the type of waste being collected.

  • Material Compatibility: Use a container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Labeling: Affix a hazardous waste label to the container before adding any waste.[1] The label must be filled out completely, including the full chemical name: "[2-(Propane-2-sulfonyl)phenyl]boronic acid" and estimated concentrations.

Step 3: Waste Collection

  • Solid Waste: Collect pure, unadulterated compound, as well as contaminated disposable items like weighing papers, gloves, and paper towels, in a dedicated, clearly labeled container for solid organoboron waste.[1][2] Avoid generating dust during transfer.[3][5][10]

  • Liquid Waste: Collect solutions containing the compound in a dedicated, labeled container for liquid hazardous waste. Ensure the container is sealed tightly to prevent leaks or evaporation.

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1] This area should be well-ventilated, secure, and provide secondary containment to manage potential leaks.[2]

  • Final Disposal: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal service.[11][13]

Emergency Procedures: Spill and Exposure Management

Immediate and correct action is necessary in the event of a spill or accidental exposure.

Spill Cleanup Protocol

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[2][11]

  • Don PPE: Wear all PPE as described in Section 2.

  • Contain and Clean: For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into the designated hazardous waste container.[2][3][6] For a liquid spill, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11]

  • Final Cleanup: Once the absorbent material has been collected into the waste container, decontaminate the area with an appropriate solvent and then soap and water. All materials used for cleanup are also considered hazardous waste.

First-Aid Measures

  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][16]

  • In case of Skin Contact: Remove contaminated clothing and wash the affected skin thoroughly with soap and water.[17] Seek medical attention if irritation persists.[4]

  • If Inhaled: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[16][17]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][16]

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of [2-(Propane-2-sulfonyl)phenyl]boronic acid waste.

DisposalWorkflow Start Waste Generation [2-(Propane-2-sulfonyl)phenyl]boronic acid Segregate Step 1: Segregate Waste Isolate from incompatible materials (e.g., strong oxidizers, bases). Start->Segregate Decision Is the waste solid or liquid? Segregate->Decision SolidPath Solid Waste (Unused reagent, contaminated labware) Decision->SolidPath Solid LiquidPath Aqueous/Organic Liquid Waste (Reaction mixtures, solutions) Decision->LiquidPath Liquid Container Step 2: Prepare Labeled Container Use a chemically compatible (e.g., HDPE) container. Affix a completed hazardous waste label. SolidPath->Container LiquidPath->Container Collection Step 3: Collect Waste Transfer waste into the prepared container. Seal the container securely. Container->Collection Storage Step 4: Temporary Storage Place sealed container in a designated hazardous waste accumulation area. Collection->Storage Disposal Step 5: Final Disposal Contact Environmental Health & Safety (EHS) for pickup by a licensed contractor. Storage->Disposal

Caption: Logical workflow for the proper disposal of [2-(Propane-2-sulfonyl)phenyl]boronic acid.

References

  • BenchChem. (2025). Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. BenchChem.
  • BenchChem. (2025). Proper Disposal of (5-Iodopent-1-en-1-yl)
  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Chemos GmbH & Co.KG.
  • American Borate Company. Boric Acid Safety Data Sheet.
  • Lab Alley. (2025). Boric Acid Safety & Hazards. Lab Alley.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. BenchChem.
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  • Lab Alley. (2025). How To Safely Dispose of Boric Acid. Lab Alley.
  • Allina Health Laboratory. BORAX Boric Acids Safety Data Sheet.
  • BenchChem. (2025). Proper Disposal of 1-(2,5-Dibromophenyl)
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. Carl ROTH.
  • Santa Cruz Biotechnology, Inc. (2015). SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 4-[(methylsulfonyl)phenylboronic acid. Fisher Scientific.
  • University of Otago. Laboratory chemical waste disposal guidelines. University of Otago.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Phenylboronic Acid. TCI Chemicals.
  • Cole-Parmer. (2005). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer.
  • Fisher Scientific. (2020). SAFETY DATA SHEET - Phenylboronic acid. Fisher Scientific.

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Handling

Personal protective equipment for handling [2-(Propane-2-sulfonyl)phenyl]boronic acid

Executive Summary & Chemical Context This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for [2-(Propane-2-sulfonyl)phenyl]boronic acid . As a functionalized phenylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for [2-(Propane-2-sulfonyl)phenyl]boronic acid .

As a functionalized phenylboronic acid, this compound is a critical building block in Suzuki-Miyaura cross-coupling reactions. While generally classified as an irritant, the presence of the isopropyl sulfonyl group at the ortho position introduces specific handling nuances:

  • Steric Bulk: The ortho-sulfonyl group increases steric hindrance, often requiring higher reaction temperatures or specific catalysts, which elevates the splash/thermal risk profile.

  • Solubility & Permeation: The sulfonyl moiety increases lipophilicity compared to unsubstituted phenylboronic acid, potentially enhancing skin permeation rates.

  • Stability: Ortho-substituted boronic acids are susceptible to protodeboronation. Proper storage (cool, dry) is not just for quality, but to prevent the formation of degradation byproducts that may alter the hazard profile.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for substituted phenylboronic acids.

Hazard ClassCategoryH-CodeDescriptionOperational Implication
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1][2]Strict hygiene; no eating/drinking in lab.
Skin Irritation 2H315Causes skin irritation.[2][3]Direct contact causes dermatitis.
Eye Irritation 2AH319Causes serious eye irritation.[2][3]Dust/Splash risk is critical.
STOT - SE 3H335May cause respiratory irritation.[3][4]Inhalation of dust is the primary exposure vector.

Expert Insight: The physical form is typically a fine, electrostatic powder. The primary risk is not acute toxicity, but sensitization and chronic mucosal irritation from airborne dust during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix.

PPE CategoryStandardSpecification & Rationale
Hand Protection Nitrile (Disposable) Thickness:

0.11 mm (Standard) /

0.18 mm (Prolonged).Rationale: Boronic acids are generally polar; nitrile offers excellent resistance. Double-glove if using carriers like DMF or DMSO, as these solvents drag the solute through the glove barrier.
Eye Protection ANSI Z87.1 / EN 166 Chemical Safety Goggles (Not just glasses).Rationale: Fine powders drift around side-shields. Goggles provide the necessary seal against dust entry.
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.Secondary (Spill/Outside Hood): N95 or P100 particulate respirator. Rationale: H335 classification mandates preventing inhalation.[5][6]
Body Protection Lab Coat Material: 100% Cotton or Nomex (if flammable solvents present).Rationale: Synthetic blends can melt into skin if a reaction solvent fire occurs. Long sleeves required.[5][6]

Operational Protocols

A. Weighing & Transfer (The High-Risk Step)

Static electricity often causes boronic acids to "jump" or disperse during weighing.

  • Engineering Control: Perform all weighing inside a fume hood or a powder containment enclosure.

  • Static Mitigation: Use an antistatic gun or polonium strip if the powder is flighty. Alternatively, use an antistatic weighing funnel.

  • Technique:

    • Do not use a spatula to "flick" powder off.

    • Do use the "tapping" method on the weighing boat.

    • Immediately dissolve the solid in the reaction solvent (e.g., Dioxane, MeOH) to sequester the dust hazard.

B. Reaction Setup (Suzuki Coupling Context)
  • Solvent Degassing: This compound is used in Pd-catalyzed couplings. You will likely bubble Argon/Nitrogen.

    • Risk:[2][7] Gas bubbling generates aerosols containing the chemical.

    • Control: Ensure the vessel is vented into the fume hood rear baffle, not into the lab atmosphere.

  • Thermal Hazards: If heating >80°C (common for sterically hindered ortho-boronics), ensure the reflux condenser is active before heating to prevent solvent/boronic acid vapor release.

Emergency Response & Visualized Workflows

Workflow 1: Hierarchy of Controls & Handling Logic

This diagram illustrates the decision-making process for safe handling.

HandlingLogic cluster_legend Legend Start Start Decision Decision Point Action Action/Control Hazard Hazard/Stop CheckState Check Physical State (Solid Powder) EngControl Engineering Control: Fume Hood Required CheckState->EngControl PPE_Check PPE Check: Nitrile Gloves + Goggles EngControl->PPE_Check Weighing Weighing Procedure PPE_Check->Weighing Static Is Powder Static/Flighty? Weighing->Static AntiStatic Use Antistatic Gun/Funnel Static->AntiStatic Yes Dissolve Dissolve Immediately (Sequester Dust) Static->Dissolve No AntiStatic->Dissolve Reaction Proceed to Reaction Dissolve->Reaction

Caption: Operational logic flow emphasizing engineering controls and static management during the critical weighing phase.

Workflow 2: Spill Response Algorithm

Immediate actions for solid spills.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallHood Inside Hood (< 5g) Assess->SmallHood LargeLab Outside Hood (or > 5g) Assess->LargeLab CleanWet Wet Wipe Method (Avoid Dust) SmallHood->CleanWet Evacuate Evacuate Area Don N95/P100 LargeLab->Evacuate CleanDry Cover with Wet Paper Then Scoop Evacuate->CleanDry Waste Dispose as Solid Hazardous Waste CleanWet->Waste CleanDry->Waste

Caption: Decision tree for spill containment, prioritizing dust suppression via wet-wiping methods.

Disposal Strategy (Cradle-to-Grave)

Regulatory Note: While Boron is not a RCRA-listed acute toxin (P-list), it is an environmental pollutant. Never flush down the drain.

Step-by-Step Disposal:
  • Solid Waste (Pure Compound/Spills):

    • Collect in a wide-mouth HDPE jar labeled "Solid Hazardous Waste - Organoboron."

    • Why: Segregating solid waste reduces the cost of incineration compared to liquid waste.

  • Liquid Waste (Reaction Mixtures):

    • Collect in "Organic Solvents + Toxic" streams.

    • Labeling: Explicitly list "[2-(Propane-2-sulfonyl)phenyl]boronic acid" on the tag.

    • Compatibility: Compatible with standard organic waste streams (halogenated or non-halogenated depending on the reaction solvent).

  • Contaminated PPE:

    • Grossly contaminated gloves or weighing papers must be treated as solid hazardous waste, not regular trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5084099, 2-Isopropoxyphenylboronic acid (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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